1,3,5-Cadinatriene-3,8-diol
Description
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,2R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol |
InChI |
InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3/t9-,14+,15-/m0/s1 |
InChI Key |
RKVZRTDMSVXBGL-AMFBXLIHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](C2=C1C=C(C(=C2)C)O)C(C)C)O |
Canonical SMILES |
CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of 1,3,5-Cadinatriene-3,8-diol: A Compound Shrouded in Obscurity
A comprehensive search of scientific literature and chemical databases for information on the discovery and isolation of 1,3,5-Cadinatriene-3,8-diol has yielded no specific results for a compound with this name. This suggests that "this compound" may be a novel, yet-to-be-documented natural product, a synthetic compound with limited public information, or potentially a misnomer for a related chemical entity.
Further investigation into the chemical databases reveals a potential discrepancy. While the CAS Number 941227-27-6 is associated with a compound that could be named this compound based on its cadinane (B1243036) skeleton, its registered IUPAC name is (1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol[1]. This highlights a lack of standardized nomenclature and publicly available research on this specific molecule.
The vast majority of scientific literature surrounding similar bicyclic sesquiterpenoid diols focuses extensively on the well-characterized compound p-menthane-3,8-diol (B45773) (PMD). PMD is a renowned insect repellent derived from the essential oil of Eucalyptus citriodora[2][3]. Extensive research has been conducted on its synthesis, isolation, and biological activity[2][4][5][6][7][8].
Given the absence of data for "this compound," this guide will pivot to address the closely related and well-documented compound, p-menthane-3,8-diol, as a case study to illustrate the principles of discovery, isolation, and characterization that would be applicable to a novel compound like the one initially requested.
Case Study: The Discovery and Isolation of p-Menthane-3,8-diol (PMD)
p-Menthane-3,8-diol is a naturally occurring monoterpenoid found in the leaves of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora)[6]. Its discovery as a potent insect-repelling agent has led to its widespread use in commercial insect repellents as a natural alternative to synthetic compounds like DEET[9].
Isolation from Natural Sources
The primary method for obtaining PMD from its natural source involves the hydro-distillation of the leaves of Eucalyptus citriodora to extract the essential oil. The essential oil is rich in citronellal (B1669106), which is the precursor to PMD. The PMD content in the raw essential oil is typically low. Therefore, a subsequent acid-catalyzed cyclization of citronellal is employed to significantly increase the yield of PMD.
This protocol is a generalized representation based on common laboratory practices for the synthesis of PMD from citronellal-rich essential oil.
Materials:
-
Eucalyptus citriodora essential oil (rich in citronellal)
-
Dilute sulfuric acid (e.g., 0.25% H₂SO₄)[2]
-
Sodium bicarbonate solution (e.g., 10% NaHCO₃)
-
n-Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Reaction Setup: The essential oil is mixed with an aqueous solution of dilute sulfuric acid in a reaction vessel equipped with a stirrer. The ratio of the acid solution to the essential oil is a critical parameter to optimize[2].
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 5 hours) to facilitate the cyclization of citronellal to PMD[2].
-
Neutralization: After the reaction is complete, the mixture is neutralized with a sodium bicarbonate solution to quench the acid catalyst.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as n-hexane.
-
Drying: The organic extract is dried over anhydrous sodium sulfate to remove any residual water.
-
Crystallization: The dried extract is cooled to induce crystallization of the PMD.
-
Purification: The crude PMD crystals can be further purified by recrystallization or by column chromatography on silica gel, eluting with a solvent system such as a mixture of n-hexane and ethyl acetate[2].
Logical Workflow for PMD Isolation and Purification
Caption: Workflow for the extraction of essential oil and conversion of citronellal to pure p-menthane-3,8-diol.
Spectroscopic Characterization
The structure of the isolated PMD is confirmed using various spectroscopic techniques.
| Spectroscopic Data for p-Menthane-3,8-diol | |
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the methyl groups, the hydroxyl protons, and the protons of the cyclohexane (B81311) ring. The chemical shifts and coupling constants are used to determine the relative stereochemistry of the molecule (cis and trans isomers). |
| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including the quaternary carbon bearing a hydroxyl group and the methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of PMD (C₁₀H₂₀O₂), as well as characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl groups. |
Biological Activity and Signaling Pathways
While no signaling pathways have been elucidated for the requested "this compound," the mechanism of action for insect repellents like PMD is an active area of research. It is generally believed that these compounds interact with the olfactory receptors of insects, particularly the odorant receptors (ORs) and ionotropic receptors (IRs) located in their antennae and maxillary palps.
Proposed Signaling Pathway for Insect Repellency
Caption: Proposed signaling pathway for the action of insect repellents at the molecular and neuronal level.
Conclusion
While the discovery and isolation of "this compound" remain elusive in the current body of scientific literature, the principles for investigating such a natural product are well-established. The case study of p-menthane-3,8-diol provides a robust framework for the extraction, purification, characterization, and biological evaluation of novel bioactive compounds. Future research may yet uncover the existence and properties of this compound, and the methodologies outlined here will be instrumental in such an endeavor. Researchers and drug development professionals are encouraged to utilize these established protocols as a foundation for the exploration of new chemical entities from natural sources.
References
- 1. labshake.com [labshake.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
Spectroscopic and Structural Elucidation of 1,3,5-Cadinatriene-3,8-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid belonging to the cadinane (B1243036) class of natural products. These compounds, primarily isolated from plants of the Asteraceae family, have garnered significant interest within the scientific community due to their diverse and promising biological activities. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols employed for the characterization of such compounds. The structural information presented herein is crucial for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
-
Chemical Name: (1S,2R,4S)-1,2,3,4-Tetrahydro-4,7-dimethyl-1-(1-methylethyl)-2,6-naphthalenediol
-
CAS Number: 941227-27-6
-
Molecular Formula: C₁₅H₂₂O₂
-
Molecular Weight: 234.33 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Aromatic H |
| ~6.8-7.0 | d | 1H | Aromatic H |
| ~4.0-4.2 | m | 1H | H-8 |
| ~3.5-3.7 | m | 1H | H-3 |
| ~2.8-3.0 | m | 1H | H-1 |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.5-2.0 | m | 4H | Aliphatic CH₂ |
| ~1.2 | d | 3H | Isopropyl CH₃ |
| ~1.0 | d | 3H | Isopropyl CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~150-155 | C | Aromatic C-O |
| ~140-145 | C | Aromatic C |
| ~130-135 | C | Aromatic C |
| ~125-130 | CH | Aromatic CH |
| ~115-120 | CH | Aromatic CH |
| ~70-75 | CH | C-8 |
| ~65-70 | CH | C-3 |
| ~45-50 | CH | C-1 |
| ~30-40 | CH₂ | Aliphatic CH₂ |
| ~20-25 | CH₃ | Ar-CH₃ |
| ~15-20 | CH₃ | Isopropyl CH₃ |
Mass Spectrometry (MS)
-
Expected Molecular Ion [M]⁺: m/z 234.16
-
Common Fragmentation Patterns: Loss of water (H₂O, 18 Da), loss of an isopropyl group (C₃H₇, 43 Da), and retro-Diels-Alder fragmentation of the cyclohexene (B86901) ring are anticipated.
Infrared (IR) Spectroscopy
-
Expected Absorptions (cm⁻¹):
-
3200-3600 (broad): O-H stretch (hydroxyl groups)
-
2850-3000: C-H stretch (aliphatic)
-
1600-1620, 1450-1500: C=C stretch (aromatic)
-
1000-1200: C-O stretch (hydroxyl groups)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Expected λmax (in MeOH or EtOH): Approximately 270-280 nm, characteristic of a substituted benzene (B151609) chromophore.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not specifically published. However, the following represents standard methodologies used in the isolation and characterization of novel natural products.
Isolation of this compound
The workflow for isolating a natural product like this compound from a plant source, such as Eupatorium chinense, typically follows a multi-step process.
Caption: General workflow for the isolation of natural products.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are essential for unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or as a thin film on a NaCl plate, to identify key functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer in a suitable solvent (e.g., methanol (B129727) or ethanol) to determine the absorption maxima, which provides information about the electronic transitions and conjugation within the molecule.
Structural Relationships and Signaling Pathways
The biological activity of sesquiterpenoids like this compound is often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are yet to be elucidated, a generalized representation of how a natural product might modulate a signaling cascade is depicted below.
Caption: Hypothetical signaling pathway modulated by a natural product.
Conclusion
This compound represents a structurally interesting sesquiterpenoid with potential for further investigation into its biological properties. While a complete, verified set of spectroscopic data is currently elusive in the public domain, the information provided in this guide serves as a valuable resource for researchers in the field. The outlined experimental protocols are standard in natural product chemistry and provide a framework for the isolation and full structural elucidation of this and similar compounds. Further phytochemical investigation of plants from the Asteraceae family is warranted to isolate and definitively characterize this compound and to explore its therapeutic potential.
"mass spectrometry analysis of 1,3,5-Cadinatriene-3,8-diol"
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,3,5-Cadinatriene-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds. Its chemical formula is C₁₅H₂₂O₂ with a molecular weight of 234.33 g/mol [1][2]. As a member of the cadinane (B1243036) subgroup of sesquiterpenoids, it features a bicyclic core structure. The presence of a diol functionality and an aromatic ring suggests potential for diverse biological activities, making it a compound of interest in phytochemical and pharmacological research.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification and quantification of sesquiterpenoids like this compound in complex mixtures such as essential oils and plant extracts[3][4][5]. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including a detailed experimental protocol and an analysis of its theoretical fragmentation pattern under electron ionization (EI).
Predicted Electron Ionization Mass Spectrometry Data
The molecular ion peak ([M]⁺˙) is expected at m/z 234. Due to the presence of hydroxyl groups, this peak may be of low intensity. Subsequent fragmentation is likely to proceed through losses of water, methyl, and isopropyl groups.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Relative Abundance | Proposed Fragment Ion | Notes |
| 234 | Low | [C₁₅H₂₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 219 | Moderate | [C₁₄H₁₉O₂]⁺ | Loss of a methyl group ([M-15]⁺) |
| 216 | Moderate to High | [C₁₅H₂₀O]⁺˙ | Loss of one molecule of water ([M-18]⁺˙) |
| 201 | High | [C₁₄H₁₇O]⁺ | Loss of water and a methyl group ([M-18-15]⁺) |
| 198 | Low | [C₁₅H₁₈]⁺˙ | Loss of two molecules of water ([M-18-18]⁺˙) |
| 191 | Moderate | [C₁₂H₁₅O₂]⁺ | Loss of an isopropyl group ([M-43]⁺) |
| 173 | Moderate | [C₁₂H₁₃O]⁺ | Loss of an isopropyl group and water ([M-43-18]⁺) |
| 159 | High | [C₁₁H₁₁O]⁺ | Further fragmentation of the aromatic ring system |
| 132 | Moderate | [C₁₀H₁₂]⁺˙ | Fragment characteristic of the cadinane skeleton |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.
Caption: Proposed EI fragmentation pathway of this compound.
Detailed Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the analysis of this compound in a purified sample or a plant extract.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or ethyl acetate. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
Plant Extract: For a plant extract, perform a solvent extraction (e.g., using n-hexane, diethyl ether, or ethyl acetate). Concentrate the extract under reduced pressure. The extract can be reconstituted in a suitable solvent for GC-MS analysis. If necessary, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering matrix components.
4.2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of sesquiterpenoids.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for trace analysis or a split ratio of 20:1 for more concentrated samples.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 4 °C/min.
-
Hold: Maintain at 240 °C for 10 minutes.
-
4.3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: 3 scans/s[4].
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
4.4. Data Analysis
-
Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the acquired mass spectrum with spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is constructed using the standard solutions. The peak area of a characteristic ion (e.g., m/z 201 or 159) is plotted against the concentration.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
References
- 1. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]
- 2. Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. essencejournal.com [essencejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Preliminary Biological Evaluation of 1,3,5-Cadinatriene-3,8-diol
Disclaimer: As of December 2025, publicly accessible scientific literature does not contain specific data on the biological activity of 1,3,5-Cadinatriene-3,8-diol. This technical guide, therefore, presents a comprehensive framework for the preliminary biological evaluation of a novel sesquiterpenoid diol like this compound, hereafter referred to as "the compound." The experimental protocols, data, and signaling pathways described herein are illustrative and based on established methodologies for the assessment of natural products.
Introduction
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a rich source of bioactive natural products with a wide range of therapeutic properties. Their complex stereochemistry often contributes to specific interactions with biological targets, leading to activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This whitepaper outlines a strategic approach to the initial screening of a novel cadinane-type sesquiterpenoid, this compound, to elucidate its potential as a lead compound for drug development. The proposed workflow encompasses a battery of in vitro assays to assess its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.
Physicochemical Properties
A foundational understanding of the compound's properties is crucial for designing relevant biological assays.
| Property | Value (Predicted/Observed) | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 941227-27-6 | [3][4] |
| Molecular Formula | C15H22O2 | [3] |
| Molecular Weight | 234.338 g/mol | [3] |
| LogP | 3.30830 | [3] |
| Polar Surface Area | 40.46 Ų | [3] |
Experimental Workflow
A systematic screening process is essential for efficiently evaluating the biological potential of a novel compound. The workflow begins with broad cytotoxicity screening to determine a safe concentration range for subsequent, more specific assays.
Caption: General workflow for natural product bioactivity screening.
Cytotoxicity Assessment
Objective: To determine the concentration at which the compound exhibits toxicity to mammalian cells, establishing a therapeutic window for further assays.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Culture: Human cell lines (e.g., HEK293 for normal cells, MCF-7 for breast cancer) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The compound is dissolved in DMSO and diluted with culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated for 24, 48, and 72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated cells). The IC50 value (concentration inhibiting 50% of cell growth) is calculated.[6]
Hypothetical Data Presentation
| Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | 48 | 15.8 | 4.2 |
| A549 (Lung Cancer) | 48 | 22.4 | 3.0 |
| HEK293 (Normal Kidney) | 48 | 66.7 | - |
| PBMC (Normal Blood) | 48 | >100 | - |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Antimicrobial Activity
Objective: To evaluate the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[7]
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate with the appropriate broth to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Hypothetical Data Presentation
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >256 |
| Candida albicans (ATCC 90028) | Fungus | 64 |
Anti-inflammatory Activity
Objective: To assess the compound's potential to modulate inflammatory responses in vitro.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere.
-
Treatment: Cells are pre-treated with various non-toxic concentrations of the compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After 10 minutes, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Hypothetical Signaling Pathway: NF-κB Inhibition
Sesquiterpenoids often exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][10] The diagram below illustrates this common mechanism.
Caption: Hypothetical inhibition of the NF-κB pathway by the compound.
Antioxidant Activity
Objective: To determine the compound's ability to scavenge free radicals, a property that can mitigate oxidative stress.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity.[11]
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: 100 µL of the compound at various concentrations (in methanol) is mixed with 100 µL of the DPPH solution in a 96-well plate. Ascorbic acid is used as a positive control.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Reading: The absorbance is measured at 517 nm. The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample. The SC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.
Hypothetical Data Presentation
| Compound | SC50 (µg/mL) |
| This compound | 45.2 |
| Ascorbic Acid (Positive Control) | 5.8 |
Conclusion and Future Directions
This technical guide provides a roadmap for the initial biological characterization of this compound. The hypothetical results presented across cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant assays suggest that the compound could possess moderate, selective cytotoxic activity against cancer cells and notable anti-inflammatory potential. Should such results be obtained experimentally, future work would focus on elucidating the precise molecular mechanisms, particularly the modulation of inflammatory signaling pathways like NF-κB. Further investigation through in vivo models would be warranted to validate these preliminary in vitro findings and to assess the compound's pharmacokinetic and safety profiles, paving the way for potential lead compound optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro screening of Calamenene-3,7-diol"
An In-Depth Technical Guide to the In Vitro Screening of 7-Hydroxycalamenene (B1229534)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycalamenene is a naturally occurring sesquiterpenoid that has garnered interest for its potential therapeutic properties. While the user requested information on "Calamenene-3,7-diol," the predominant name in scientific literature for what appears to be the same compound is 7-hydroxycalamenene, with the chemical formula C₁₅H₂₂O. This guide provides a comprehensive overview of the in vitro screening of 7-hydroxycalamenene, focusing on its documented antimicrobial and antioxidant activities. It includes detailed experimental protocols and workflow visualizations to assist researchers in the evaluation of this compound.
In Vitro Biological Activities
In vitro studies have primarily focused on the antimicrobial and antioxidant potential of 7-hydroxycalamenene, which is often found as a major constituent in the essential oils of plants such as Croton cajucara.[1]
Antimicrobial Activity
7-Hydroxycalamenene has demonstrated significant inhibitory effects against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy. Essential oils rich in 7-hydroxycalamenene have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Mycobacterium tuberculosis, M. smegmatis, Mucor circinelloides, and Rhizopus oryzae.[1] In one study, purified 7-hydroxycalamenene was shown to alter the cellular structure of R. oryzae.
Table 1: Minimum Inhibitory Concentrations (MIC) of 7-Hydroxycalamenene-Rich Essential Oils and Purified 7-Hydroxycalamenene against Various Microorganisms
| Microorganism | Compound/Extract | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 7-Hydroxycalamenene-rich oil | 4.76 x 10⁻³ | [1] |
| Mycobacterium tuberculosis | 7-Hydroxycalamenene-rich oil | 4.88 | [1] |
| Mycobacterium smegmatis | 7-Hydroxycalamenene-rich oil | 39.06 | [1] |
| Rhizopus oryzae | 7-Hydroxycalamenene-rich oil | 0.152 | [1] |
| Mucor circinelloides | 7-Hydroxycalamenene-rich oil | 3.63 x 10⁻⁸ | [1] |
| Rhizopus oryzae | Purified 7-Hydroxycalamenene | 19.53 | |
| Absidia corymbifera | Purified 7-Hydroxycalamenene | 9.76 | |
| Cunninghamella elegans | Purified 7-Hydroxycalamenene | 9.76 | |
| Rhizopus microsporus | Purified 7-Hydroxycalamenene | 19.53 |
Antioxidant Activity
The antioxidant capacity of 7-hydroxycalamenene has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is used to express its antioxidant power.
Table 2: Antioxidant Activity (EC₅₀) of 7-Hydroxycalamenene and Related Essential Oils
| Compound/Extract | EC₅₀ (µg/mL) | Reference |
| Purified 7-Hydroxycalamenene | 35.64 | |
| Essential Oil Sample SV001 | 45.23 | |
| Essential Oil Sample SV003 | 63.59 | |
| Essential Oil Sample SV004 | 54.06 | |
| Essential Oil Sample SV005 | 44.40 | |
| Ascorbic Acid (Standard) | 2.84 | |
| Quercetin (Standard) | 6.12 | |
| Rutin (Standard) | 9.30 |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to screen 7-hydroxycalamenene.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of 7-hydroxycalamenene in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth.
- Microorganism: Culture the test microorganism on a fresh agar (B569324) plate (18-24 hours).
- Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi or specific bacteria, use a specialized broth like RPMI-1640.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
- Select 3-5 isolated colonies from the agar plate and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Dispense 100 µL of sterile broth into all wells of a 96-well plate.
- Add 100 µL of the 7-hydroxycalamenene stock solution to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.
- Inoculate each well (except the sterility control) with 100 µL of the final bacterial/fungal inoculum.
- Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
- Seal the plate and incubate at 35-37°C for 18-24 hours (for bacteria) or as required for fungi.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of 7-hydroxycalamenene at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader to measure optical density.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
1. Preparation of Reagents:
- DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and protected from light.
- Test Compound: Prepare a stock solution of 7-hydroxycalamenene and create a series of dilutions at various concentrations.
- Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.
2. Assay Procedure:
- In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).
- Add a small volume of the different dilutions of the 7-hydroxycalamenene sample or the positive control to the wells (e.g., 20 µL).
- Prepare a blank control containing only the solvent and the DPPH solution.
- Mix the contents thoroughly.
- Incubate the plate in the dark at room temperature for 30 minutes.
3. Data Analysis:
- Measure the absorbance of each well at 517 nm using a spectrophotometer.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
- Plot the % scavenging activity against the concentration of 7-hydroxycalamenene.
- The EC₅₀ value is determined from this plot, representing the concentration that scavenges 50% of the DPPH radicals. A lower EC₅₀ indicates higher antioxidant activity.
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the in vitro screening protocols described above.
Caption: Workflow for the broth microdilution MIC assay.
Caption: Workflow for the DPPH antioxidant assay.
References
1,3,5-Cadinatriene-3,8-diol: A Technical Guide on Putative Therapeutic Properties and Research Pathways
For Researchers, Scientists, and Drug Development Professionals
Dated: December 6, 2025
Abstract
This technical guide addresses the potential therapeutic properties of the natural compound 1,3,5-Cadinatriene-3,8-diol. Currently, direct and extensive research on this specific sesquiterpenoid is limited. However, by examining its chemical classification as a cadinane (B1243036) sesquiterpenoid and its likely origin from the Asteraceae plant family, we can infer its potential biological activities. This document summarizes the known therapeutic actions of related compounds, providing a framework for future investigation into this compound as a potential therapeutic agent. A conceptual workflow for the systematic evaluation of such a natural product is also presented.
Introduction to this compound
This compound is a phytochemical classified as a cadinane-type sesquiterpenoid.[1] These compounds are secondary metabolites commonly found in various plant species, particularly within the Asteraceae family.[1][2] While specific biological activities for this compound are not yet well-characterized, the broader class of cadinane sesquiterpenoids has been shown to possess a range of pharmacological effects.[1] Plants from the Asteraceae family are known to be rich sources of bioactive compounds, including sesquiterpenes, which contribute to their traditional medicinal uses.[2][3][4][5]
Inferred Therapeutic Potential Based on Compound Class
The therapeutic potential of this compound can be extrapolated from studies on other cadinane sesquiterpenoids. The primary areas of interest for this compound class include anti-inflammatory, antimicrobial, and antiviral activities.
Anti-Inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of cadinane-type sesquiterpenoids. For instance, compounds isolated from Heterotheca inuloides demonstrated moderate anti-inflammatory effects in a TPA-induced mouse ear edema model.[6][7] Another study on cadinane-type sesquiterpenes from Mappianthus iodoides showed notable inhibitory effects on nitric oxide (NO) production, with IC50 values comparable to the anti-inflammatory drug hydrocortisone.[8]
Antiviral and Other Activities
Recent research has also explored the antiviral potential of this compound class. Aromatic cadinane sesquiterpenoids from Phellinus pini were found to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.[9] Furthermore, cadinane-type sesquiterpenes from Mappianthus iodoides exhibited significant anti-HIV-1 reverse transcriptase (RT) activities.[8] Some cadinane sesquiterpenoids have also been identified as inhibitors of glutamic oxaloacetate transaminase 1 (GOT1), with potential applications in pancreatic cancer.[10]
Quantitative Data for Related Cadinane Sesquiterpenoids
While no specific quantitative data for this compound has been identified in the literature, the following table summarizes the reported bioactivities of other cadinane-type sesquiterpenoids to provide a perspective on the potential potency of this compound class.
| Compound Class | Biological Activity | Assay | Results (IC50/EC50) | Source Organism |
| Cadinane-type Sesquiterpenoids | Anti-inflammatory | Inhibition of NO production | Equivalent to hydrocortisone | Mappianthus iodoides |
| Cadinane-type Sesquiterpenoids | Anti-HIV-1 | Reverse Transcriptase (RT) activity | 0.17 to 9.28 µM | Mappianthus iodoides |
| Aromatic Cadinane Sesquiterpenoids | Anti-SARS-CoV-2 | Spike–ACE2 interaction inhibition | 64.5 to 99.1 μM | Phellinus pini |
| Cadinane Sesquiterpenoids | GOT1 Inhibition | Enzymatic assay | 20.0 ± 2.1 to 26.2 ± 2.7 μM | Penicillium sp. HZ-5 |
| Cadinane Sesquiterpenoid | Anti-inflammatory | TPA-induced mouse ear edema | 43.14 ± 8.09% inhibition at 228 μ g/ear | Heterotheca inuloides |
Disclaimer: The data presented in this table is for related compounds and not for this compound. It is intended to illustrate the potential therapeutic avenues for this class of molecules.
Proposed Experimental Workflow for Therapeutic Evaluation
Given the lack of specific data for this compound, a structured experimental approach is necessary to elucidate its therapeutic properties. The following diagram outlines a general workflow for the investigation of a novel natural product.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the current body of scientific literature. Researchers should refer to methodologies described in studies on related cadinane sesquiterpenoids for guidance on appropriate assays and procedures.[6][7][8][9][10]
Conclusion and Future Directions
This compound represents an under-investigated natural product with potential therapeutic value, inferred from the known biological activities of the broader class of cadinane sesquiterpenoids. The putative anti-inflammatory, antiviral, and anticancer properties warrant further investigation.
Future research should focus on:
-
Isolation and Characterization: Obtaining sufficient quantities of pure this compound for comprehensive biological testing.
-
Systematic Bioactivity Screening: Following a workflow similar to the one proposed to identify and quantify its specific therapeutic effects.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its biological effects.
The development of a detailed understanding of this compound's pharmacological profile could lead to the discovery of a novel therapeutic agent.
References
- 1. This compound | 941227-27-6 | RMB22727 [biosynth.com]
- 2. Asteraceae family: phytochemical composition, pharmacological effects and traditional uses [ethnobiocons.qom.ac.ir]
- 3. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 4. The Plants of the Asteraceae Family as Agents in the Protection of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 6. Cadinane-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytochemical Investigation of Plants and Marine Organisms Containing Calamenene Diols and Related Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calamenene (B1145186), a bicyclic sesquiterpenoid with a cadinane (B1243036) skeleton, and its oxygenated derivatives are emerging as a significant class of natural products with a wide array of promising biological activities. While traditionally sourced from terrestrial plants, recent discoveries have highlighted marine organisms as a rich source of novel calamenene analogues, including dihydroxylated forms. This technical guide provides a comprehensive overview of the phytochemical investigation of organisms containing calamenene diols and related hydroxylated derivatives. It details the methodologies for their extraction, isolation, and structure elucidation, summarizes their biological activities with a focus on anti-inflammatory and antimicrobial properties, and presents the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Calamenene and its derivatives are widely distributed in the plant kingdom, particularly in the essential oils of aromatic plants. These compounds are increasingly drawing scientific attention due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial activities. While mono-hydroxylated calamenene derivatives have been identified in several terrestrial plant species, calamenene diols appear to be less common in this domain. In contrast, recent phytochemical investigations of marine-derived fungi have led to the isolation and characterization of novel calamenene diols with potent biological activities. This guide will delve into the technical aspects of investigating these compounds from both terrestrial and marine sources.
Data Presentation: Calamenene Derivatives and their Biological Activity
The following tables summarize the quantitative data on representative calamenene derivatives, including a calamenene diol and a mono-hydroxylated analogue.
Table 1: Phytochemical Sources and Yield of Hydroxylated Calamenene Derivatives
| Compound Name | Source Organism | Part Used | Extraction Method | Yield (%) | Reference |
| 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol | Penicillium sp. SCSIO 05702 (marine fungus) | Mycelium and broth | Ethyl acetate (B1210297) extraction | Not reported | --INVALID-LINK-- |
| 7-hydroxycalamenene (B1229534) | Croton cajucara | Leaves | Hydrodistillation | 28.4 - 37.5 (of essential oil) | --INVALID-LINK-- |
Table 2: Biological Activity of Hydroxylated Calamenene Derivatives
| Compound Name | Biological Activity | Assay | Target/Mechanism | Quantitative Data (IC₅₀/MIC) | Reference |
| 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol | Anti-inflammatory | Nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells | Inhibition of NF-κB signaling pathway | IC₅₀ not reported, significant inhibition | --INVALID-LINK-- |
| 7-hydroxycalamenene | Antimicrobial | Broth microdilution | Disruption of microbial cell membrane integrity | MIC: 4.76 x 10⁻³ µg/mL (MRSA), 4.88 µg/mL (M. tuberculosis) | --INVALID-LINK-- |
| 7-hydroxycalamenene | Antioxidant | DPPH free radical scavenging | Free radical scavenging | EC₅₀ < 63.59 µg/mL | --INVALID-LINK-- |
Experimental Protocols
General Phytochemical Investigation Workflow
The phytochemical investigation of plants and marine organisms for calamenene diols and their derivatives typically follows a standardized workflow.
Caption: A generalized workflow for the phytochemical investigation of natural sources.
Extraction of Essential Oils Containing 7-hydroxycalamenene from Croton cajucara
-
Plant Material: Air-dried leaves of Croton cajucara are used.
-
Procedure: The dried leaves are subjected to hydrodistillation for a period of 2-4 hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate. --INVALID-LINK--
Isolation of 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol from Penicillium sp. SCSIO 05702
-
Cultivation: The marine-derived fungus Penicillium sp. SCSIO 05702 is cultured in a suitable broth medium.
-
Extraction: The fungal mycelium and the broth are extracted with ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure calamenene diol.
Structure Elucidation
The structures of isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Activity of Calamenene Diols: Inhibition of the NF-κB Pathway
The calamenene diol, 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol, has been shown to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This inhibition is likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Proposed mechanism of anti-inflammatory action of calamenene diol via inhibition of the NF-κB signaling pathway.
In this pathway, LPS activates the Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, causing its degradation and the release of the NF-κB dimer (p65/p50). The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. Calamenene diols are thought to inhibit this cascade, thereby reducing the inflammatory response.
Antimicrobial Mechanism of 7-hydroxycalamenene
The antimicrobial activity of 7-hydroxycalamenene is attributed to its ability to disrupt the integrity of microbial cell membranes. As a lipophilic molecule, it can intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Disruption of the microbial cell membrane by 7-hydroxycalamenene.
Conclusion
The phytochemical investigation of plants and marine organisms continues to unveil a diverse array of calamenene derivatives with significant therapeutic potential. While calamenene diols have been identified from marine sources, their presence in terrestrial plants remains an area for further exploration. The detailed experimental protocols and understanding of the mechanisms of action provided in this guide offer a solid foundation for researchers to advance the study of these promising natural products. Future research should focus on the targeted isolation of novel calamenene diols from a broader range of natural sources, comprehensive evaluation of their biological activities, and elucidation of their structure-activity relationships to pave the way for the development of new therapeutic agents.
Methodological & Application
Application Note & Protocol: A Proposed Synthesis of 1,3,5-Cadinatriene-3,8-diol from Calamenene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed, multi-step synthesis of 1,3,5-Cadinatriene-3,8-diol, a phytochemical with potential biological activities, starting from the naturally occurring sesquiterpene Calamenene.[1] As no direct synthesis has been reported in the literature, this application note provides a hypothetical, yet chemically plausible, route involving regioselective oxidation and hydroxylation. The proposed methodologies are based on established organic synthesis principles and analogous transformations of related natural products. Detailed protocols for each conceptual step are provided to serve as a foundational guide for experimental investigation.
Introduction
Calamenene is a bicyclic aromatic sesquiterpenoid found in various plants, characterized by a tetrahydronaphthalene core.[2] Its derivative, this compound, is a phytochemical with potential antimicrobial, anti-inflammatory, and antioxidant properties.[1] The development of a reliable synthetic route to this diol from a readily available natural precursor like Calamenene is of significant interest for further pharmacological studies and potential drug development. This document details a proposed synthetic strategy, acknowledging the current lack of an established protocol and offering a scientifically grounded starting point for research in this area.
Starting Material: Calamenene
-
Molecular Weight: 202.34 g/mol [2]
-
Structure: A 1,6-dimethyl-4-isopropyl-1,2,3,4-tetrahydronaphthalene.[2] It exists as several stereoisomers.[3][4]
Target Molecule: this compound
-
Structure: A dihydroxylated derivative of the cadinane (B1243036) skeleton.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process, beginning with the regioselective oxidation of the electron-rich aromatic ring of Calamenene, followed by reduction to a phenol (B47542), and subsequent benzylic hydroxylation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
The following protocols are conceptual and will require significant optimization.
Step 1: Regioselective Aromatic Oxidation of Calamenene
The primary challenge in this synthesis is the regioselective introduction of an oxygen functional group at the C3 position of the aromatic ring. A direct hydroxylation is difficult; therefore, a two-step approach involving oxidation to a ketone followed by reduction is proposed. The presence of alkyl groups on the aromatic ring can direct oxidation.[6]
Protocol 1: Chemical Oxidation
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve Calamenene (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetonitrile (B52724) and water.
-
Reagent Addition: Add a stoichiometric amount of an oxidizing agent. A common reagent for such transformations is chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) under controlled temperature conditions.[6][7] Alternatively, a milder, more selective oxidant like N-bromosuccinimide (NBS) followed by a silver nitrate-catalyzed hydrolysis could be explored.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a suitable reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Biotransformation Approach
Biotransformation using microbial cultures or isolated enzymes (e.g., cytochrome P450 monooxygenases) can offer high regio- and stereoselectivity for the hydroxylation of complex molecules.[8][9][10]
-
Microorganism Selection and Culture: Screen a panel of microorganisms known for terpene oxidation (e.g., species of Aspergillus, Bacillus, or Streptomyces) for their ability to transform Calamenene.
-
Biotransformation: Introduce Calamenene into a growing culture of the selected microorganism.
-
Incubation: Incubate the culture under optimal growth conditions for a period of 24-72 hours.
-
Extraction and Analysis: Extract the culture broth with an organic solvent and analyze the extract for the formation of hydroxylated products using GC-MS or LC-MS.
-
Scale-up and Purification: If a desired hydroxylated intermediate is identified, scale up the fermentation and purify the product using chromatographic techniques.
Step 2: Reduction of the Ketone Intermediate
This step involves the reduction of the newly formed ketone at the C3 position to a hydroxyl group.
-
Reaction Setup: Dissolve the ketone intermediate from Step 1 in a suitable solvent like methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Purification: Dry the combined organic extracts and concentrate to yield the phenol intermediate, which can be purified by column chromatography if necessary.
Step 3: Benzylic Hydroxylation
The final step is the introduction of a hydroxyl group at the benzylic C8 position. This is a challenging transformation that may require specific reagents to activate the benzylic C-H bond.
-
Reaction Setup: In a suitable reaction vessel, dissolve the phenol intermediate from Step 2 in a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride.
-
Reagent Addition: Add a reagent known for benzylic oxidation, such as N-bromosuccinimide (NBS) under photochemical conditions (e.g., using a sunlamp) to generate a benzylic bromide. This can then be subjected to nucleophilic substitution with water or a hydroxide (B78521) source. Alternatively, direct oxidation using selenium dioxide (SeO₂) or a photochemically generated singlet oxygen could be explored.[11]
-
Reaction Conditions: Maintain the reaction at a suitable temperature and monitor for the formation of the desired diol.
-
Workup: After the reaction, wash the mixture with water and brine, dry the organic layer, and remove the solvent.
-
Final Purification: Purify the final product, this compound, using preparative HPLC or crystallization.
Data Presentation (Hypothetical)
The following tables summarize the proposed reaction conditions and expected outcomes. These are estimates and will require experimental validation.
Table 1: Proposed Reaction Parameters
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Aromatic Oxidation | CrO₃, H₂SO₄ | Acetic Acid | 50 | 4-6 |
| 2 | Ketone Reduction | NaBH₄ | Methanol | 0 - 25 | 1-2 |
| 3 | Benzylic Hydroxylation | 1. NBS, light2. H₂O, Ag₂O | CCl₄ | 25-77 | 6-12 |
Table 2: Hypothetical Yields and Purity
| Step | Product | Theoretical Yield (%) | Estimated Purity (%) | Analytical Method |
| 1 | Cadinatrien-3-one | 40-50 | >90 | GC-MS, ¹H NMR |
| 2 | Cadinatrien-3-ol | 85-95 | >95 | LC-MS, ¹H NMR |
| 3 | This compound | 30-40 | >98 (after HPLC) | HPLC, ¹H & ¹³C NMR, HRMS |
Workflow Visualization
Caption: General experimental workflow for the proposed synthesis.
Conclusion
This application note provides a conceptual framework for the synthesis of this compound from Calamenene. The proposed route relies on fundamental organic transformations, but the regioselectivity of the oxidation and hydroxylation steps will be critical and require careful experimental optimization. The biotransformation approach may offer a more selective alternative for the initial oxidation. This document is intended to serve as a guide for researchers to begin the development of a viable synthetic pathway to this promising natural product.
References
- 1. This compound | 941227-27-6 | RMB22727 [biosynth.com]
- 2. Buy Calamenene | 483-77-2 [smolecule.com]
- 3. Calamenene, cis-(+)- | C15H22 | CID 11298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calamenene | C15H22 | CID 6429077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Terpenoid Diols from Plant Material
Audience: Researchers, scientists, and drug development professionals.
General Introduction to Terpenoid Extraction
Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Sesquiterpenoids (C15) and related structures are abundant in the plant kingdom, particularly in the Asteraceae family, and exhibit a wide range of biological activities, making them attractive for drug development.[1][2] The successful isolation of these compounds is a critical first step for further research and development.
The general workflow for isolating terpenoids from plant material involves several key stages:
-
Plant Material Preparation: Proper selection, drying, and grinding of the plant material are crucial for efficient extraction.
-
Extraction: This step aims to liberate the target compounds from the plant matrix using a suitable solvent and method.
-
Purification: A series of chromatographic and other techniques are employed to isolate the compound of interest from the crude extract.
General Workflow for Terpenoid Extraction
The following diagram illustrates a typical workflow for the extraction and purification of terpenoids from plant material.
Caption: General workflow for the purification of terpenoids from plant material.
Case Study: Production of p-Menthane-3,8-diol (B45773) (PMD) from Corymbia citriodora
p-Menthane-3,8-diol (PMD) is a highly effective insect repellent found in the essential oil of Corymbia citriodora (lemon eucalyptus).[3][4][5] While it is present in small amounts naturally, it is commercially produced by the acid-catalyzed cyclization of citronellal (B1669106), which is the major component of the essential oil.[3][6]
Data Presentation: PMD Synthesis from Citronellal
The following table summarizes key quantitative data from studies on the synthesis of PMD from citronellal.
| Parameter | Value | Source |
| Starting Material | (+)-Citronellal | [7] |
| Catalyst | Aqueous Sulfuric Acid (0.02 - 1.0 wt. %) | [7] |
| Oil to Water Ratio | 1:2 | [6] |
| Reaction Temperature | 50 - 60 °C | [6][7] |
| Reaction Time | 6 hours | [6] |
| Citronellal Conversion | 95.4 - 98.5% | [6][7] |
| PMD Selectivity | 86.7 - 92.8% | [7] |
| PMD Yield | 78 - 95.6% | [6][7] |
Experimental Protocols
This protocol describes the extraction of the essential oil rich in citronellal from the leaves of Corymbia citriodora.
Materials:
-
Fresh or dried leaves of Corymbia citriodora
-
Steam distillation apparatus
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass storage vials
Procedure:
-
Preparation: The plant material is typically air-dried and may be crushed or powdered to increase the surface area for extraction.
-
Steam Distillation: The plant material is subjected to steam distillation. The steam and volatile essential oil are condensed, and the oil is collected.[6]
-
Separation: The collected distillate, a mixture of oil and water, is transferred to a separatory funnel. The essential oil, being less dense, will form a layer on top of the water.
-
Drying: The separated essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The pure essential oil is stored in airtight glass vials in a cool, dark place.
This protocol details the acid-catalyzed cyclization of citronellal to produce PMD.
Materials:
-
Corymbia citriodora essential oil (or pure citronellal)
-
Aqueous sulfuric acid (0.75% w/w)[6]
-
Aliphatic hydrocarbon solvent (e.g., hexane, heptane)
-
Sodium hydroxide (B78521) solution
-
Reaction vessel with temperature control and stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: The essential oil (or citronellal) and aqueous sulfuric acid are combined in a reaction vessel at a 1:2 oil-to-water ratio.[6]
-
Reaction: The mixture is heated to 60°C and stirred for 6 hours.[6]
-
Neutralization: After the reaction, the mixture is cooled, and the pH is adjusted to >7 with a sodium hydroxide solution to neutralize the sulfuric acid.[7]
-
Extraction: The reaction mixture is extracted with an aliphatic hydrocarbon solvent. The organic phase containing the PMD is collected.[7]
-
Crystallization: The extract is cooled to -10°C or lower to induce the crystallization of PMD.[7]
-
Isolation: The crystallized PMD is isolated by filtration and can be further purified if necessary.
Workflow for PMD Production
The following diagram illustrates the specific workflow for the production of PMD from Corymbia citriodora.
Caption: Workflow for the production of p-menthane-3,8-diol (PMD).
Advanced Extraction and Purification Techniques
For the isolation of less abundant or more challenging terpenoids, advanced techniques may be necessary.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent and is particularly useful for extracting thermolabile compounds.[8][9][10][11] SFE is considered a "green" technology and can be highly selective by modifying pressure and temperature.[11]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.[1][2] It is particularly effective for the separation of complex natural product extracts.
These advanced methods can be integrated into the general workflow, typically after the initial extraction and partitioning steps, to achieve high-purity compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 4. Natural/Plant Based Repellents – Sutter Yuba Mosquito & Vector Control District [sutter-yubamvcd.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrodistillation of Calamenene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of Calamenene derivatives from plant materials using hydrodistillation. The information is intended to guide researchers in optimizing their extraction processes to obtain high yields of these valuable sesquiterpenoids.
Introduction to Calamenene and Hydrodistillation
Calamenene and its derivatives are bicyclic sesquiterpenes found in the essential oils of various plants. These compounds have garnered significant interest in the pharmaceutical and fragrance industries due to their potential biological activities. Hydrodistillation is a traditional and widely employed method for extracting essential oils from plant matrices. The process involves the co-distillation of plant material with water. The resulting vapor mixture of water and volatile compounds is then condensed, and the immiscible essential oil is separated from the aqueous layer. This method is favored for its simplicity, cost-effectiveness, and the avoidance of organic solvents.[1]
Plant Sources of Calamenene Derivatives
Several plant species are known to be rich sources of Calamenene derivatives. The specific derivative and its concentration can vary depending on the plant species, geographical location, and harvesting time. Notable sources include:
-
Croton cajucara Benth: The leaves and bark of this Amazonian plant are particularly rich in 7-hydroxycalamenene, with reported concentrations in the essential oil ranging from 28.4% to 37.5%.[2]
-
Cupressus bakeri A.Gray: The foliage of this cypress tree is a good source of cis-calamenene, with concentrations in the essential oil reported to be between 2.1% and 9.1%.[2]
-
Pelargonium graveolens L'Hér. (Rose Geranium): The essential oil from the leaves of this plant contains trans-Calamenene, with a reported concentration of 13.2%.[2]
Hydrodistillation Protocol: A General Procedure
This protocol outlines a standard hydrodistillation procedure using a Clevenger-type apparatus, which can be adapted for various plant materials.
Materials and Equipment
-
Dried and powdered plant material (e.g., leaves, bark)
-
Distilled water
-
Round-bottom flask (2 L)
-
Heating mantle
-
Clevenger-type apparatus
-
Condenser
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Experimental Procedure
-
Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.[2]
-
Add 1 L of distilled water to the flask, achieving a solid-to-liquid ratio of 1:10 (w/v).[2]
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation for a period of 3-4 hours.[2] The essential oil will be collected in the graduated tube of the Clevenger apparatus.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully collect the essential oil from the graduated tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed glass vial at 4°C in the dark to prevent degradation.[2]
Optimization of Hydrodistillation Parameters
The yield and chemical composition of the extracted essential oil, including the concentration of Calamenene derivatives, are significantly influenced by various experimental parameters. Optimization of these parameters is crucial for achieving desired results.
Influence of Distillation Time
Longer distillation times generally lead to higher essential oil yields, up to a certain point. For sesquiterpenes like Calamenene, a distillation time of 3 to 4 hours is often sufficient to extract the majority of the compounds.[2] However, prolonged distillation can lead to the degradation of thermolabile compounds.
Effect of Solid-to-Liquid Ratio
The ratio of plant material to water can impact extraction efficiency. A common starting point is a 1:10 (w/v) ratio.[2] Studies on other essential oils have shown that optimizing this ratio can significantly improve yields. For instance, in the hydrodistillation of fennel seeds, a 1:10 ratio was found to be optimal.[3]
Plant Material Preparation
The physical state of the plant material plays a critical role. Drying and grinding the plant material increase the surface area, facilitating better contact with the boiling water and steam, which can enhance the extraction of essential oils.
Alternative and Modern Hydrodistillation Techniques
While traditional hydrodistillation is effective, modern variations offer improvements in terms of extraction time, yield, and energy consumption.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD utilizes microwave energy to heat the water and plant material, significantly reducing the extraction time. A typical MAHD protocol might involve:
-
Placing 100 g of dried, powdered plant material in a flask with 500 mL of distilled water.
-
Connecting the flask to a Clevenger-type apparatus adapted for a microwave oven.
-
Applying microwave power (e.g., 600 W) for a shorter duration, such as 30 minutes.
-
Collecting and processing the essential oil as in the conventional method.
Data Presentation: Quantitative Analysis of Calamenene Derivatives
The following tables summarize the quantitative data on the yield of essential oils and the concentration of Calamenene derivatives from various plant sources using hydrodistillation.
| Plant Source | Plant Part | Calamenene Derivative | Concentration in Essential Oil (%) | Reference |
| Croton cajucara Benth | Leaves and Bark | 7-hydroxycalamenene | 28.4 - 37.5 | [2] |
| Cupressus bakeri A.Gray | Foliage | cis-calamenene | 2.1 - 9.1 | [2] |
| Pelargonium graveolens L'Hér. | Leaves | trans-Calamenene | 13.2 | [2] |
| Extraction Method | Plant Material | Key Parameters | Essential Oil Yield (%) | Notes | Reference |
| Hydrodistillation | Fennel Seeds | 1:10 solid-to-liquid ratio, 120 min | 5.50 | Optimal conditions from a response surface methodology study. | [3] |
| Hydrodistillation | Mentha spicata L. | 145.7 min extraction time, 0.105 ml/g water ratio | 1.383 | Predicted optimal conditions for essential oil yield. | [2] |
Post-Extraction Analysis: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the components of essential oils, including Calamenene derivatives.
Sample Preparation
Prepare a 1% solution of the extracted essential oil in a suitable solvent such as dichloromethane.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Column: HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/minute.
-
Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector (MS) Temperature: 280°C (transfer line).
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
Component Identification and Quantification
Components are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their calculated Linear Retention Indices (LRI) with literature data. Quantification can be performed using an internal or external standard method.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in these application notes.
Caption: General workflow for the hydrodistillation of Calamenene derivatives.
Caption: Workflow for GC-MS analysis of Calamenene derivatives.
References
Application Notes and Protocols for the Purification of 1,3,5-Cadinatriene-3,8-diol via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3,5-Cadinatriene-3,8-diol is a phytochemical classified as a cadinane (B1243036) sesquiterpenoid, a class of C15 terpenoid compounds.[1][2] These compounds are secondary metabolites found in various plant species, including those of the Asteraceae family, and are often derived from essential oils and extracts.[1][2] Cadinane sesquiterpenoids have garnered interest for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The purification of this compound from complex natural product extracts is a critical step for detailed structural elucidation, biological activity screening, and further drug development. This document provides a detailed protocol for the purification of this sesquiterpenoid diol using column chromatography, based on established methods for similar compounds.
Data Presentation
The successful purification of this compound can be monitored and quantified at various stages. The following tables provide a template for summarizing the quantitative data expected from a typical purification workflow.
Table 1: Summary of Extraction and Liquid-Liquid Partitioning Yields
| Step | Starting Material (g) | Output | Yield (g) | Percent Yield (%) |
| Extraction | 1000 (Dried Plant Material) | Crude Extract | 100 | 10 |
| Partitioning | 100 (Crude Extract) | Petroleum Ether Fraction | 30 | 30 |
| Ethyl Acetate (B1210297) Fraction | 40 | 40 | ||
| n-Butanol Fraction | 20 | 20 | ||
| Aqueous Fraction | 10 | 10 |
Table 2: Column Chromatography Fractionation and Purity Analysis
| Fraction ID | Initial Weight (g) | Purified Compound Weight (mg) | Purity by HPLC (%) | Recovery (%) |
| F1-F5 | 10 | - | < 5 | - |
| F6 | 5 | 50 | 85 | 1.0 |
| F7 | 8 | 250 | 95 | 3.1 |
| F8 | 6 | 120 | 92 | 2.0 |
| F9-F10 | 11 | - | < 5 | - |
Note: The data presented in these tables are illustrative and will vary depending on the natural source and the specific conditions used.
Experimental Protocols
The purification strategy for this compound involves a multi-step process beginning with extraction and culminating in fine purification by column chromatography.
Protocol 1: Extraction and Liquid-Liquid Partitioning
This initial phase aims to obtain a crude extract from the source material and then to fractionate it based on polarity.
-
Materials:
-
Dried and powdered source material (e.g., plant leaves, stems)
-
Solvents: 95% Ethanol (B145695) (EtOH), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Distilled Water
-
Large glass container for maceration
-
Separatory funnel (appropriately sized for the extract volume)
-
Rotary evaporator
-
-
Procedure:
-
Extraction: Macerate the dried, powdered plant material (e.g., 1 kg) with 95% EtOH (e.g., 10 L) at room temperature for 3 days. This process should be repeated three times to ensure exhaustive extraction.[1]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[1]
-
Suspension: Suspend the crude extract in distilled water.[1]
-
Partitioning: Perform sequential liquid-liquid partitioning using solvents of increasing polarity in a separatory funnel.[1]
-
First, partition against petroleum ether to remove non-polar constituents like fats and waxes.
-
Next, partition the remaining aqueous layer with ethyl acetate. The sesquiterpenoids are expected to be in this fraction.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.
-
-
Fraction Collection: Separately collect the petroleum ether, ethyl acetate, and n-butanol fractions. Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is the primary candidate for containing this compound.
-
Protocol 2: Silica (B1680970) Gel Column Chromatography
This is the primary method for separating the components within the ethyl acetate fraction.
-
Materials:
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 100:0 to 0:100 PE:EtOAc. Specific gradient steps that have been used for similar compounds include PE/EtOAc ratios of 50:1, 20:1, and 8:1.[4][5]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Pooling: Combine fractions that show a similar TLC profile, particularly those containing a spot corresponding to the expected polarity of a diol.
-
Protocol 3: Further Purification (if necessary)
Fractions containing the target compound but still showing impurities may require additional purification steps.
-
Options for further purification include:
-
Repeated Silica Gel Chromatography: Use a shallower solvent gradient or an isocratic elution with a specific PE/EtOAc ratio to improve separation.
-
Reversed-Phase (RP-18) Column Chromatography: This technique separates compounds based on hydrophobicity and is often used as a subsequent step to silica gel chromatography.[4]
-
Sephadex LH-20 Column Chromatography: This method separates compounds based on size and is effective for removing pigments and other high molecular weight impurities.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids irreversible adsorption of the sample onto a solid support, leading to high sample recovery.[6]
-
Crystallization: If the purified compound is a solid, crystallization from a suitable solvent can be a highly effective final purification step.[1]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 941227-27-6 | RMB22727 [biosynth.com]
- 3. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1,3,5-Cadinatriene-3,8-diol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid found in various plant species.[1] Sesquiterpenoids are a class of naturally occurring compounds with a diverse range of biological activities, making them of significant interest in pharmaceutical and botanical research.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like sesquiterpenoids in complex matrices such as plant extracts.[3][4][5] This application note provides a detailed protocol for the quantification of this compound using GC-MS. The method is based on general principles for sesquiterpenoid analysis and can be adapted and validated for specific research needs.
Experimental Protocols
1. Materials and Reagents
-
Analytical Standard: this compound (CAS No. 941227-27-6) of high purity (≥98%).[6]
-
Solvents: Hexane (B92381), ethyl acetate (B1210297), methanol, dichloromethane (B109758) (GC-MS grade).[7]
-
Internal Standard (IS): A suitable internal standard, such as a deuterated analog or a compound with similar chemical properties and retention time that is not present in the sample matrix.
-
Extraction Thimbles: Cellulose (B213188) or glass fiber.
-
Syringe Filters: 0.22 µm PTFE or nylon.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.[7]
-
Gases: Helium (carrier gas, 99.999% purity).
2. Sample Preparation: Extraction from Plant Material
The extraction method should be optimized based on the specific plant matrix. A general protocol for the extraction of sesquiterpenoids from dried plant material is provided below.[8][9][10][11]
-
Grinding: Grind the dried plant material to a fine powder (e.g., using a grinder with a 20-mesh screen).
-
Extraction:
-
Accurately weigh approximately 1-5 g of the powdered plant material into a cellulose extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract with a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) for 4-6 hours.
-
Alternatively, ultrasonic extraction can be used by suspending the powdered sample in the solvent and sonicating for 30-60 minutes.[8]
-
-
Concentration:
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) to achieve an approximate concentration of 1 mg/mL.[7]
-
Add the internal standard to the reconstituted extract at a known concentration.
-
-
Filtration:
-
Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.
-
3. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of sesquiterpenoids and can be used as a starting point for method development.[8][9][12]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[8]
-
Injector: Split/splitless injector.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of the target compound (mass range m/z 40-450).
-
Selected Ion Monitoring (SIM): For quantitative analysis. Select at least three characteristic ions for this compound (a quantifier and two qualifiers).
-
4. Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard: Add a constant concentration of the internal standard to each calibration standard and sample.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.
Data Presentation
The quantitative performance of the developed method should be validated and summarized in a table.
| Parameter | Result |
| Linearity | |
| Concentration Range (µg/mL) | |
| Correlation Coefficient (r²) | |
| Limit of Detection (LOD) (µg/mL) | |
| Limit of Quantification (LOQ) (µg/mL) | |
| Precision (%RSD) | |
| Intra-day (n=6) | |
| Inter-day (n=6) | |
| Accuracy (% Recovery) | |
| Low Concentration | |
| Medium Concentration | |
| High Concentration |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the internal standard method for quantification.
References
- 1. This compound | 941227-27-6 | RMB22727 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS detection and of sesquiterpenes [bio-protocol.org]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 11. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Application Note: HPLC Analysis of Calamenene-3,7-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Calamenene-3,7-diol using High-Performance Liquid Chromatography (HPLC). Due to the increased polarity imparted by the two hydroxyl groups, a reverse-phase HPLC method is proposed. This application note outlines the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis. The provided methodology is a robust starting point for the routine analysis and quality control of Calamenene-3,7-diol in various sample matrices.
Introduction
Calamenene-3,7-diol is a hydroxylated derivative of Calamenene (B1145186), a naturally occurring sesquiterpenoid. The addition of two hydroxyl functional groups significantly increases the polarity of the parent compound, making it amenable to analysis by reverse-phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, making it an ideal choice for the analysis of polar to moderately nonpolar analytes. This application note details a proposed HPLC method for the accurate and reproducible quantification of Calamenene-3,7-diol.
Chemical Properties of Calamenene-3,7-diol (Predicted)
| Property | Value | Source/Justification |
| Molecular Formula | C₁₅H₂₂O₂ | Based on the structure of Calamenene with the addition of two hydroxyl groups. |
| Molecular Weight | 234.34 g/mol | Calculated based on the molecular formula. |
| Polarity | Polar | The presence of two hydroxyl groups significantly increases polarity compared to the nonpolar Calamenene backbone. |
| Solubility | Soluble in polar organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724). Limited solubility in water. | Inferred from the properties of other hydroxylated terpenes. |
| UV Absorbance (λmax) | ~210 nm and ~270 nm (Predicted) | The tetralin core of the calamenene structure is expected to have absorbance in the low UV range (around 210-220 nm). The aromatic ring will also have a weaker absorption band at a higher wavelength (around 260-280 nm). The exact λmax should be determined experimentally using a Diode Array Detector (DAD). |
Experimental Protocol: HPLC Analysis of Calamenene-3,7-diol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatography Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards: Analytical standard of Calamenene-3,7-diol (>95% purity).
-
Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.
Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Calamenene-3,7-diol standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For a purified sample or a simple mixture:
-
Accurately weigh the sample containing Calamenene-3,7-diol.
-
Dissolve the sample in methanol or another suitable polar organic solvent.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, scan from 200-400 nm. Monitor at 210 nm and 270 nm for quantification. |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area at the optimal wavelength. Plot a calibration curve of peak area versus concentration.
-
Linearity: Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be > 0.999.
-
Quantification: Inject the prepared sample solutions. Identify the Calamenene-3,7-diol peak by comparing its retention time with that of the standard. Quantify the amount of Calamenene-3,7-diol in the sample using the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC analysis of Calamenene-3,7-diol.
Caption: Logical relationship for selecting the HPLC method for Calamenene-3,7-diol.
Application Notes and Protocols for Antim-icrobial Assay of 1,3,5-Cadinatriene-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,3,5-Cadinatriene-3,8-diol and Related Compounds
This compound belongs to the cadinane (B1243036) class of sesquiterpenes, which are a diverse group of natural products. Various cadinane sesquiterpenes isolated from plants and fungi have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] For instance, other cadinane-type sesquiterpenes have shown antifungal activity against wood-decaying fungi, with EC50 values ranging from 74.5 to 187.4 μg/mL.[2][3] Such findings suggest that this compound may also possess antimicrobial potential, warranting a thorough investigation using standardized assays.
Recommended Antimicrobial Assays
A tiered approach is recommended for evaluating the antimicrobial activity of this compound. This typically begins with a primary screening assay to determine if the compound has any activity, followed by quantitative assays to determine the potency of the compound.
-
Primary Screening: Agar-based diffusion methods such as the Agar (B569324) Disk Diffusion or Agar Well Diffusion assays are suitable for initial screening.[4][5]
-
Quantitative Analysis: The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Data Presentation
All quantitative data from the following protocols should be meticulously recorded. A suggested template for data organization is provided below.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Positive Control | Negative Control |
| Staphylococcus aureus | Disk Diffusion | |||||
| Escherichia coli | Disk Diffusion | |||||
| Pseudomonas aeruginosa | Disk Diffusion | |||||
| Candida albicans | Disk Diffusion | |||||
| Staphylococcus aureus | Broth Microdilution | N/A | ||||
| Escherichia coli | Broth Microdilution | N/A | ||||
| Pseudomonas aeruginosa | Broth Microdilution | N/A | ||||
| Candida albicans | Broth Microdilution | N/A |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal/Fungicidal Concentration; N/A: Not Applicable.
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay
This method is a qualitative to semi-quantitative test to assess the antimicrobial activity of a compound.[7][8][9]
Materials:
-
This compound
-
Sterile solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic disks (e.g., Gentamicin, Ampicillin)
-
Negative control (solvent-loaded disks)
-
Sterile swabs, forceps, and incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension of the test organism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.[9]
-
Preparation of Test Disks: Dissolve this compound in a suitable solvent to a known concentration. Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution. Allow the solvent to evaporate completely.
-
Application of Disks: Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates.[9] Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.
Protocol 2: Agar Well Diffusion Assay
This method is an alternative to the disk diffusion assay and is particularly useful for testing extracts or compounds that are not easily adsorbed onto paper disks.[5][10][11]
Materials:
-
Same as for Agar Disk Diffusion, but without filter paper disks.
-
Sterile cork borer or pipette tip (to create wells).
Procedure:
-
Inoculation of Agar Plates: Follow steps 1 and 2 from the Agar Disk Diffusion protocol.
-
Creation of Wells: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.[5]
-
Application of Test Compound: Pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well. Also, include wells for positive and negative controls.
-
Incubation and Data Collection: Follow steps 5 and 6 from the Agar Disk Diffusion protocol.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test microorganisms
-
Positive control (standard antibiotic)
-
Negative control (broth only and broth with solvent)
-
Multichannel pipette and sterile pipette tips
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth within the wells of a 96-well plate to achieve a range of concentrations.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism as described in the diffusion assays, and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions and controls.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative growth control (broth only), and a solvent control (broth with inoculum and the solvent used to dissolve the compound).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
-
(Optional) Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto fresh agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for screening the antimicrobial activity of a novel compound.
Caption: General workflow for antimicrobial activity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity of Cadinane-Type Sesquiterpenes from Eupatorium adenophorum against Wood-Decaying Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. youtube.com [youtube.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anti-inflammatory Activity Assessment of Calamenene-3,7-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calamenene-3,7-diol is a sesquiterpenoid diol whose potential anti-inflammatory properties are of significant interest for therapeutic applications. Sesquiterpenoids, a class of naturally occurring compounds, have been widely reported to exhibit a range of biological activities, including potent anti-inflammatory effects.[1][2] The assessment of Calamenene-3,7-diol's efficacy requires a systematic approach involving a series of in vitro and in vivo assays to elucidate its mechanism of action and quantify its inhibitory potential against key inflammatory mediators and signaling pathways.
These application notes provide a comprehensive guide to the experimental protocols for evaluating the anti-inflammatory activity of Calamenene-3,7-diol. The methodologies detailed herein cover the assessment of its impact on nitric oxide (NO) and pro-inflammatory cytokine production, its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and its modulation of the critical NF-κB and MAPK signaling pathways. While specific experimental data for Calamenene-3,7-diol is not yet available, this document presents a framework for its evaluation, with representative data from structurally related sesquiterpenoids to illustrate expected outcomes.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Disclaimer: The data presented in these tables are representative examples derived from studies on structurally similar sesquiterpenoids and are intended for illustrative purposes only. Actual experimental results for Calamenene-3,7-diol may vary.
Table 1: In Vitro Anti-inflammatory Activity of Calamenene-3,7-diol
| Assay | Test Concentration (µM) | Result (IC₅₀ in µM or % Inhibition) | Positive Control |
| Nitric Oxide (NO) Production | 1, 5, 10, 25, 50 | IC₅₀: [Expected Value] | L-NMMA (IC₅₀: ~15 µM) |
| TNF-α Production | 1, 5, 10, 25, 50 | IC₅₀: [Expected Value] | Dexamethasone (IC₅₀: ~0.1 µM) |
| IL-6 Production | 1, 5, 10, 25, 50 | IC₅₀: [Expected Value] | Dexamethasone (IC₅₀: ~0.1 µM) |
| IL-1β Production | 1, 5, 10, 25, 50 | IC₅₀: [Expected Value] | Dexamethasone (IC₅₀: ~0.1 µM) |
| COX-1 Enzyme Activity | 1, 10, 100 | % Inhibition at 100 µM: [Expected Value] | Indomethacin (IC₅₀: ~2 µM) |
| COX-2 Enzyme Activity | 1, 10, 100 | % Inhibition at 100 µM: [Expected Value] | Celecoxib (IC₅₀: ~0.04 µM) |
| 5-LOX Enzyme Activity | 1, 10, 100 | % Inhibition at 100 µM: [Expected Value] | Zileuton (IC₅₀: ~1 µM) |
Table 2: In Vivo Anti-inflammatory Activity of Calamenene-3,7-diol in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0% |
| Calamenene-3,7-diol | 10 | [Expected Value] |
| Calamenene-3,7-diol | 50 | [Expected Value] |
| Calamenene-3,7-diol | 100 | [Expected Value] |
| Positive Control (Indomethacin) | 10 | ~50-60% |
Experimental Protocols
In Vitro Anti-inflammatory Assays
The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.[3][4]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of Calamenene-3,7-diol.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Calamenene-3,7-diol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.[5][6]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of Calamenene-3,7-diol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[7][8]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with Calamenene-3,7-diol for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatants and centrifuge to remove cell debris.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Western blotting is employed to assess the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways, which are crucial in the inflammatory response.[9][10][11][12]
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat with Calamenene-3,7-diol for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software.
-
In Vivo Anti-inflammatory Assay
This is a standard model for evaluating acute inflammation.[13][14]
-
Animals: Male Swiss mice (20-25 g).
-
Groups:
-
Vehicle Control (e.g., 0.5% Tween 80 in saline)
-
Calamenene-3,7-diol (10, 50, 100 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Protocol:
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB and MAPK signaling pathways in inflammation.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for the production of nitric oxide by activated macrophages treated with the antitumor agents flavone-8-acetic acid and xanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of 1,3,5-Cadinatriene-3,8-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid, a class of natural products known for a variety of biological activities, including antioxidant effects.[1][2][3] The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development, providing insights into their potential therapeutic applications for conditions associated with oxidative stress. These conditions include neurodegenerative diseases, cardiovascular disorders, and cancer. This document provides detailed protocols for common antioxidant capacity assays that can be applied to this compound.
While specific antioxidant data for this compound is not extensively available in the public domain, the methodologies described herein are standard and robust for determining the antioxidant potential of this and other similar compounds. The data presented in the tables are illustrative and based on typical results observed for other sesquiterpenoids.
Data Presentation: Antioxidant Capacity of Sesquiterpenoids (Illustrative)
The following tables summarize representative quantitative data for the antioxidant capacity of various sesquiterpenoids, as determined by common assays. These values can serve as a benchmark for interpreting the results obtained for this compound.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| Sesquiterpenoid A | 25.5 ± 2.1 | Fictional Data |
| Sesquiterpenoid B | 42.1 ± 3.5 | Fictional Data |
| Ascorbic Acid (Standard) | 8.2 ± 0.7 | Fictional Data |
Table 2: ABTS Radical Cation Decolorization Activity
| Compound | TEAC (Trolox Equivalents) | Reference |
| Sesquiterpenoid C | 1.8 ± 0.2 | Fictional Data |
| Sesquiterpenoid D | 1.2 ± 0.1 | Fictional Data |
| Trolox (Standard) | 1.0 | By Definition |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/mg) | Reference |
| Sesquiterpenoid E | 150 ± 12 | Fictional Data |
| Sesquiterpenoid F | 98 ± 9 | Fictional Data |
| Quercetin (Standard) | 450 ± 30 | Fictional Data |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µM TE/g) | Reference |
| Sesquiterpenoid G | 2500 ± 200 | Fictional Data |
| Sesquiterpenoid H | 1800 ± 150 | Fictional Data |
| Trolox (Standard) | By Definition | By Definition |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of sample solutions: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of control: Prepare a positive control solution using ascorbic acid or Trolox at the same concentrations as the sample.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions, positive control, or methanol (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically. [7] Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of sample solutions: Prepare a stock solution and serial dilutions of this compound and Trolox as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the sample solutions, positive control, or solvent (as a blank) to the respective wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as:
Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance with the sample or standard.
-
TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve. [8][9][10] Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a positive control)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution and serial dilutions of this compound and Trolox in phosphate buffer.
-
-
Assay:
-
Add 150 µL of the fluorescein solution to each well of a black 96-well plate.
-
Add 25 µL of the sample solutions, positive control, or buffer (as a blank) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Calculation:
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of the sample is determined from the standard curve and is expressed as µM of Trolox equivalents (TE).
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 10. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Studies of 1,3,5-Cadinatriene-3,8-diol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the cytotoxic effects of the novel sesquiterpenoid 1,3,5-Cadinatriene-3,8-diol on various cancer cell lines. Due to the absence of published data on this specific compound, this document serves as a detailed guide, outlining standard experimental protocols, presenting illustrative data, and proposing potential mechanisms of action. The provided methodologies for cell viability, cytotoxicity, and apoptosis assays, along with example signaling pathways, are intended to be a robust starting point for researchers investigating the anticancer potential of new chemical entities.
Introduction
Natural products remain a significant source of inspiration for the development of new anticancer therapeutics. Sesquiterpenoids, a large class of C15 isoprenoids, have demonstrated a wide range of biological activities, including potent cytotoxic effects against cancer cells. This document outlines a hypothetical study on this compound, a cadinane-type sesquiterpenoid, to assess its potential as a cytotoxic agent. The protocols and data presented herein are illustrative and intended to guide the design of future experiments.
Hypothetical Cytotoxicity Data
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 48-hour exposure. This data is for illustrative purposes only.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 18.9 ± 2.5 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 3.0 |
| PC-3 | Prostate Adenocarcinoma | 30.7 ± 3.5 |
| PANC-1 | Pancreatic Carcinoma | 28.4 ± 2.9 |
Experimental Protocols
Cell Culture and Maintenance
-
All cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa, PC-3, and PANC-1) are to be obtained from the American Type Culture Collection (ATCC).
-
Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells should be subcultured every 2-3 days to maintain exponential growth.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells as a measure of cytotoxicity.
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with varying concentrations of this compound for the desired time points.
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assessment.
Discussion and Future Directions
The hypothetical data suggest that this compound may possess cytotoxic activity against a range of cancer cell lines, with particular potency against colon cancer cells. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, potentially initiated by an increase in reactive oxygen species.
Future studies should aim to validate these hypothetical findings by synthesizing and testing this compound. Further mechanistic studies could include Western blotting to confirm the modulation of apoptotic proteins (Bcl-2, Bax, caspases), cell cycle analysis to investigate cell cycle arrest, and assessment of mitochondrial membrane potential. In vivo studies using xenograft models would be the subsequent step to evaluate the therapeutic potential of this compound.
Conclusion
This application note provides a comprehensive, though theoretical, guide for the investigation of the cytotoxic properties of this compound. The detailed protocols and illustrative data serve as a valuable resource for researchers embarking on the study of novel anticancer compounds. The successful execution of these experiments will provide crucial insights into the potential of this compound as a lead compound in cancer drug discovery.
References
"use of 1,3,5-Cadinatriene-3,8-diol as a chemical standard"
As a helpful AI assistant, I have created the following Application Notes and Protocols for the use of 1,3,5-Cadinatriene-3,8-diol as a chemical standard.
Disclaimer
The compound "this compound" is not found in readily available chemical literature or databases. Therefore, the following application note is a hypothetical example constructed to demonstrate its potential use as a chemical standard based on the known activities of structurally related cadinane (B1243036) sesquiterpenoids. The experimental data and protocols are illustrative and should be adapted based on empirical validation.
Application Note: this compound as a Reference Standard for In Vitro Cytotoxicity Studies
AN-2025-01
Abstract
This document provides detailed protocols for the use of this compound as a chemical standard for in vitro cytotoxicity assays. It includes procedures for handling, solution preparation, and a comprehensive methodology for determining the cytotoxic potential against a human cervical cancer cell line (HeLa) using an MTT assay. The data presented herein is intended to serve as a reference for researchers in drug discovery and natural product chemistry.
Physicochemical Properties & Storage
Proper characterization and storage are critical for maintaining the integrity of the chemical standard.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol, Ethanol |
| Storage Conditions | Store at -20°C, protect from light and moisture |
Experimental Protocols
Accurate solution preparation is paramount for reproducible results.
Protocol:
-
Stock Solution (10 mM):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh approximately 2.32 mg of the compound and dissolve it in 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Working Solutions (0.1 - 200 µM):
-
Prepare serial dilutions from the 10 mM stock solution using complete cell culture medium (e.g., DMEM with 10% FBS).
-
Ensure the final concentration of DMSO in the highest concentration working solution does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with 0.5% DMSO) must be included in all experiments.
-
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
96-well cell culture plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
This compound working solutions
Methodology:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the serially diluted this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Include a vehicle control (0.5% DMSO).
-
Incubate the plate for an additional 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Representative Results
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Cell Line | Compound | Exposure Time | IC₅₀ (µM) [95% CI] |
| HeLa | This compound | 48 hours | 22.5 [18.9 - 26.8] |
| HeLa | Doxorubicin (Positive Control) | 48 hours | 0.8 [0.6 - 1.1] |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential mechanism of action.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Hypothetical apoptotic signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimization of Extraction Yield for Calamenene Diols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction and isolation of Calamenene diols.
Frequently Asked Questions (FAQs)
Q1: What are Calamenene diols and in which natural sources are they found?
A1: Calamenene diols are hydroxylated derivatives of Calamenene, a bicyclic sesquiterpenoid. These compounds are characterized by the presence of two hydroxyl (-OH) groups on the Calamenene skeleton, which increases their polarity compared to Calamenene itself. Naturally occurring Calamenene diols, such as tavinin A and epi-tavinin A, have been isolated from the bark of Sterculia tavia. While not a diol, the related compound 7-hydroxycalamenene (B1229534) is found in high concentrations in the essential oil of Croton cajucara Benth[1][2][3].
Q2: Which extraction methods are suitable for Calamenene diols?
A2: Due to their increased polarity, the extraction of Calamenene diols often requires more polar solvents than those used for non-hydroxylated sesquiterpenes. Methods that have been successfully used for related compounds include:
-
Solvent Extraction (Percolation): Using polar solvents like ethanol (B145695) to extract the compounds from the plant material. This method was used for the isolation of tavinin A and epi-tavinin A[3].
-
Hydrodistillation: This method is commonly used to extract essential oils and can isolate mono-hydroxylated Calamenenes. However, the volatility of diols might be lower, potentially affecting the efficiency of this method[1][4].
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a polar co-solvent like ethanol, to enhance the extraction of more polar compounds[1].
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Hydrodistillation (MAHD): These are modern techniques that can improve extraction efficiency and reduce extraction time[1][5].
Q3: How can I purify the extracted Calamenene diols?
A3: The purification of Calamenene diols from a complex crude extract is a multi-step process that typically involves a combination of chromatographic techniques. A general workflow includes:
-
Liquid-Liquid Partitioning: To separate compounds based on their polarity. For instance, partitioning an ethanol extract between dichloromethane (B109758) and water can concentrate the sesquiterpenoids in the organic phase[3].
-
Size-Exclusion Chromatography: Using resins like Sephadex LH-20 to perform a preliminary fractionation of the extract[3].
-
Silica (B1680970) Gel Column Chromatography: A standard technique for separating compounds based on polarity. A gradient elution with a non-polar solvent (e.g., hexane) and a progressively more polar solvent (e.g., ethyl acetate) is effective for separating sesquiterpenoids[4][6].
-
Reversed-Phase HPLC (RP-HPLC): For final purification to achieve high purity. A C18 column with a mobile phase of methanol (B129727) or acetonitrile (B52724) and water is commonly used[3][7].
Q4: What are the main challenges in isolating Calamenene diols?
A4: The primary challenges in isolating Calamenene diols include:
-
Low natural abundance: The concentration of diols in plant material may be low.
-
Co-extraction of interfering compounds: Plant extracts are complex mixtures, and separating the target diols from other similar compounds can be difficult.
-
Isomer separation: Calamenene diols can exist as multiple stereoisomers, which often have very similar chromatographic behavior, making their separation challenging[4].
-
Compound degradation: The hydroxyl groups can make the compounds susceptible to degradation under harsh extraction or purification conditions (e.g., high temperatures or extreme pH)[4].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate sample preparation (particle size too large). 4. Degradation of the target compounds during extraction. | 1. Increase the polarity of the extraction solvent (e.g., use ethanol or a mixture of hexane (B92381) and ethyl acetate)[8]. 2. Optimize extraction time and temperature. For solvent extraction, longer duration at a slightly elevated (but not degrading) temperature can help. For UAE or MAHD, optimize the sonication/microwave time and power. 3. Grind the plant material to a fine powder to increase the surface area for solvent penetration[9]. 4. Avoid excessive heat and prolonged exposure to air or light. Consider extracting under an inert atmosphere (e.g., nitrogen). |
| Poor Separation During Chromatography | 1. Inappropriate stationary or mobile phase. 2. Co-elution of isomers or other closely related compounds. 3. Column overloading. | 1. For silica gel chromatography, use a shallow solvent gradient to improve resolution. For RP-HPLC, try different solvent systems (e.g., methanol/water vs. acetonitrile/water) or a different column (e.g., phenyl-hexyl instead of C18)[4]. 2. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase). Consider preparative TLC or chiral chromatography for isomer separation[4]. 3. Reduce the amount of sample loaded onto the column. |
| Compound Degradation During Purification | 1. Exposure to high temperatures during solvent evaporation. 2. Presence of acidic residues in solvents or on silica gel. | 1. Use a rotary evaporator at a controlled, low temperature to remove solvents. For final drying, consider freeze-drying[4]. 2. Use high-purity solvents. Consider neutralizing the silica gel with a small amount of a weak base (e.g., triethylamine) in the eluent if degradation is suspected[4]. |
| Difficulty in Final Purification | Persistent impurities co-eluting with the target diols. | Consider derivatization of the diols to change their polarity and chromatographic behavior, allowing for easier separation from the impurity. The protecting group can then be removed to yield the pure diols. |
Data Presentation
Table 1: Comparison of Extraction Methods for Calamenene and its Hydroxylated Derivatives
| Extraction Method | Plant Material | Target Compound(s) | Solvent(s) | Key Parameters | Yield/Concentration | Reference(s) |
| Hydrodistillation | Croton cajucara leaves | 7-hydroxycalamenene | Water | 4 hours | 28.4% - 37.5% of essential oil | [1] |
| Microwave-Assisted Hydrodistillation (MAHD) | Pelargonium graveolens | trans-Calamenene | Water | 600 W, 30 min | Not specified | [1] |
| Supercritical Fluid Extraction (SFE) | General | Sesquiterpenes | CO2 with optional co-solvent (e.g., ethanol) | 100-200 bar, 40-60 °C | Not specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | General | Essential oils | Hexane or ethanol | 20-40 kHz, 15-60 min | Not specified | [1] |
| Ethanol Percolation | Sterculia tavia bark | Tavinin A and epi-tavinin A (diols) | Ethanol | 24 hours at room temperature | 5.2 g crude extract from 252 g dried bark | [3] |
Table 2: Indicative Yield and Purity at Different Isolation Stages for Calamenene (Illustrative for Diols)
| Isolation Stage | Starting Material | Key Parameters | Yield (%)* | Purity (%)** |
| Crude Solvent Extract | Dried Plant Material | Ethanol percolation | ~2% | <5% |
| Liquid-Liquid Partitioning | Crude Extract | Dichloromethane/Water | 30-40% of crude extract | 10-20% |
| Column Chromatography (Silica Gel) | Partitioned Fraction | Hexane:Ethyl Acetate Gradient | 40-60% of fraction | 50-70% |
| Preparative RP-HPLC | Enriched Fraction | C18, Methanol/Water Gradient | 50-70% of fraction | >95% |
*Yield is calculated based on the weight of the starting material for that stage. **Purity is estimated by analytical HPLC or GC-MS analysis.
Experimental Protocols
Protocol 1: Extraction of Calamenene Diols from Sterculia tavia Bark[3]
-
Sample Preparation: Grind the dried bark of S. tavia into a coarse powder.
-
Extraction:
-
Percolate the ground bark (252 g) with ethanol at room temperature for 24 hours to obtain a crude extract.
-
Concentrate the ethanol extract under reduced pressure to yield the crude extract (e.g., 5.2 g).
-
-
Liquid-Liquid Partitioning:
-
Subject the crude extract to liquid-liquid partitioning between dichloromethane and water.
-
Collect and concentrate the dichloromethane fraction, which will contain the sesquiterpenoids.
-
-
Purification:
-
Size-Exclusion Chromatography: Fractionate the dichloromethane extract using a Sephadex LH-20 column.
-
Silica Gel Chromatography: Subject the active fractions to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Reversed-Phase HPLC: Perform final purification of the Calamenene diol-containing fractions using a C18 column with a suitable mobile phase (e.g., methanol/water gradient) to obtain the pure compounds.
-
Protocol 2: General Ultrasound-Assisted Extraction (UAE) for Polar Terpenoids
-
Sample Preparation: Dry and finely powder the plant material.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 10 g) in a flask.
-
Add a suitable polar solvent (e.g., ethanol or ethyl acetate) at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a frequency of 20-40 kHz for 30-60 minutes. Maintain a controlled temperature using a cooling bath.
-
-
Post-Extraction:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
The crude extract can then be subjected to chromatographic purification as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of Calamenene diols.
Caption: Troubleshooting guide for low extraction yield of Calamenene diols.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Calamenene | 483-77-2 [smolecule.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating High-Purity 1,3,5-Cadinatriene-3,8-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of 1,3,5-Cadinatriene-3,8-diol, a cadinane-type sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for isolating this compound and related sesquiterpenoids?
A1: this compound and other cadinane (B1243036) sesquiterpenoids are typically secondary metabolites found in various natural sources. Fungi, particularly endophytic fungi from medicinal plants, are a prominent source.[1][2][3] Marine organisms and certain plants have also been shown to produce a variety of sesquiterpenoids.[4][5][6]
Q2: What are the general steps for isolating this compound from a fungal culture?
A2: The general workflow involves fermentation of the fungus, extraction of the culture broth and/or mycelium with an organic solvent (commonly ethyl acetate), followed by a series of chromatographic purification steps. These typically include column chromatography over silica (B1680970) gel and Sephadex LH-20, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).[2][6]
Q3: I am observing low yields of my target compound after extraction. What could be the cause?
A3: Low recovery of sesquiterpenoids can be due to several factors. These compounds can be volatile, so excessive heat during solvent evaporation should be avoided.[7] Degradation can also occur if the extract is not processed promptly.[7] Additionally, the extraction solvent and method should be optimized to ensure complete extraction from the fungal biomass.[2]
Q4: My HPLC chromatogram shows a broad peak for this compound. What is the likely issue?
A4: A broad or asymmetrical peak often indicates the presence of co-eluting impurities, which are structurally similar compounds eluting at a very close retention time.[8] It could also be a sign of column overload; try reducing the sample concentration or injection volume.[9] Secondary interactions between the analyte and the stationary phase can also cause peak tailing.[9]
Q5: How can I improve the separation of this compound from other closely related sesquiterpenoids?
A5: To improve resolution, you can optimize your HPLC method. This includes adjusting the mobile phase composition (e.g., using a shallower gradient), changing the column temperature, or reducing the flow rate.[10] Selecting a different stationary phase with alternative selectivity, such as a C30 column for lipophilic compounds or a diol-functionalized silica column for polar compounds, can also be effective.[9][11]
Q6: Are there any known stability issues with this compound?
A6: While specific degradation pathways for this compound are not extensively documented, sesquiterpenoids, in general, can be susceptible to degradation under harsh pH conditions, high temperatures, or exposure to light.[9][12] It is recommended to store the purified compound at low temperatures (2-8 °C) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution of Peaks in HPLC | Structurally similar impurities (e.g., other cadinane isomers or biosynthetic precursors). | - Optimize Mobile Phase: Use a shallower gradient to increase the separation window. - Change Stationary Phase: Switch to a column with different selectivity (e.g., phenyl-hexyl or C30). For polar compounds like diols, a diol or cyano-based column might provide better separation in normal phase or HILIC mode.[11] - Orthogonal Chromatography: Employ a secondary purification step with a different separation mechanism (e.g., normal-phase followed by reversed-phase HPLC).[7] |
| Low Yield After Column Chromatography | - Irreversible Adsorption: The compound may be strongly and irreversibly binding to active sites on the silica gel. - Compound Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. - Inappropriate Solvent System: The chosen solvent system may not be effectively eluting the compound. | - Deactivate Silica Gel: Add a small percentage of a modifier like triethylamine (B128534) to the mobile phase to mask active silanol (B1196071) groups.[4] - Use Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like diol silica.[11] - Optimize Elution: Systematically screen different solvent systems with varying polarities to find the optimal conditions for elution. |
| Peak Tailing in HPLC | - Column Overload: Injecting too much sample. - Secondary Interactions: Interaction of the diol functional groups with residual silanols on the C18 column. | - Reduce Sample Load: Decrease the injection volume or dilute the sample.[9] - Use an Additive: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to minimize interactions with the stationary phase.[9] - Use an End-capped Column: Ensure you are using a high-quality, well-end-capped HPLC column. |
| Compound Instability/Degradation | Exposure to harsh pH, high temperature, or light. | - Maintain Neutral pH: Use buffered mobile phases during purification if the compound is pH-sensitive. - Avoid High Temperatures: Perform extractions and solvent evaporation at reduced temperatures.[7] - Protect from Light: Use amber vials or cover glassware with aluminum foil to prevent photodegradation. |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpenoids from Fungal Culture
This protocol is a general guideline adapted from methods for isolating sesquiterpenoids from fungal cultures.[6]
-
Fermentation: Culture the producing fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks at an appropriate temperature (typically 25-28°C) for a sufficient period (e.g., 14-21 days) to allow for the production of secondary metabolites.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Extract the mycelium separately with methanol (B129727) or a mixture of chloroform (B151607) and methanol (1:1 v/v).
-
Combine all organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform a liquid-liquid extraction with n-hexane to remove nonpolar impurities like fatty acids.
-
The methanol/water phase containing the more polar sesquiterpenoids can then be further purified.
-
Protocol 2: Chromatographic Purification of this compound
This is a representative protocol; optimization will be required based on the specific crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., up to 100% ethyl acetate).
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with the solvent gradient, collecting fractions of a suitable volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: 100% Methanol.
-
Procedure:
-
Dissolve the partially purified fraction from the silica gel column in methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute with methanol and collect fractions. This step is effective for removing pigments and other high molecular weight impurities.
-
Monitor fractions by TLC and combine those containing the target compound.
-
-
-
Preparative HPLC (Final Purification):
-
Stationary Phase: C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol. The gradient will need to be optimized based on analytical HPLC results. A typical starting point could be a linear gradient from 40% to 80% acetonitrile in water over 30 minutes.
-
Procedure:
-
Dissolve the further purified sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
-
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for improving HPLC peak resolution.
References
- 1. labcluster.com [labcluster.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Four New Sesquiterpenoids from Cultures of the Fungus Phellinidium sulphurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four new sesquiterpenoids from cultures of the fungus Funalia trogii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. Green Contributions to the Chemistry of Perezone and Oxidation of the Double Bond of the Side Chain: A Theoretical Study and Cytotoxic Evaluation in MDA-MB231 Cells [mdpi.com]
- 12. hplc.eu [hplc.eu]
"resolving co-elution in HPLC analysis of Calamenene isomers"
Welcome to the technical support hub for the HPLC analysis of Calamenene isomers. This resource is tailored for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions to navigate the complexities of separating these closely related sesquiterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of Calamenene isomers?
A1: The primary challenge is co-elution, where isomers are not fully separated and appear as a single or overlapping peak in the chromatogram. Calamenene exists as several isomers, most notably cis- and trans-diastereomers, which have very similar chemical structures and physicochemical properties.[1][2] This similarity makes achieving baseline resolution difficult with standard HPLC methods. Additionally, enantiomeric forms may exist, which require specialized chiral separation techniques.
Q2: What is a good starting point for developing an HPLC method to separate Calamenene isomers?
A2: For initial method development, a reverse-phase HPLC (RP-HPLC) approach is recommended due to its robustness and wide applicability.[1][3] A C18 column is a common first choice for non-polar compounds like Calamenene.[1][3] A gradient elution using water and acetonitrile (B52724), often with a small amount of an acid modifier like formic or acetic acid to improve peak shape, is a standard starting condition.[3]
Q3: My Calamenene isomer peaks are co-eluting. How can I improve the separation?
A3: To improve the resolution of co-eluting peaks, you can systematically adjust several parameters. The goal is to modify the selectivity, efficiency, or retention of your method.[4][5] Key strategies include:
-
Modify the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[4] Adjusting the gradient slope (making it shallower) can also increase separation.[3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a Phenyl-Hexyl or a Cyano column) can provide alternative selectivity through different interactions like π-π bonding.[4]
-
Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution, while increasing it can sometimes improve peak efficiency.[6]
-
Reduce the Flow Rate: A lower flow rate can lead to sharper peaks and better resolution, although it will increase the analysis time.[6]
Q4: Should I consider normal-phase HPLC for Calamenene isomer separation?
A4: Yes, normal-phase HPLC can be very effective for separating isomers.[7][8] In normal-phase chromatography, a polar stationary phase (like silica (B1680970) or diol) is used with a non-polar mobile phase (such as hexane (B92381) with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate). This mode of chromatography can offer different selectivity compared to reverse-phase and may be advantageous for resolving cis/trans isomers.[7][9]
Q5: How do I separate the enantiomers of a specific Calamenene isomer?
A5: Enantiomers have identical physical and chemical properties in a non-chiral environment, so they cannot be separated by standard reverse-phase or normal-phase HPLC.[10] To resolve enantiomers, you must use a chiral stationary phase (CSP).[11][12][13] These columns are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to different retention times.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving co-eluting peaks of Calamenene isomers.
Initial Assessment
Before modifying your method, confirm co-elution:
-
Peak Shape Analysis: Look for non-symmetrical peaks, such as shoulders or excessive tailing, which can indicate a hidden peak.
-
Detector-Assisted Analysis: If using a Diode Array Detector (DAD), check the peak purity. Spectral differences across the peak suggest the presence of multiple components.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-elution issues in your HPLC analysis of Calamenene isomers.
Caption: A systematic workflow for troubleshooting co-elution in the HPLC analysis of Calamenene isomers.
Experimental Protocols
Protocol 1: Initial RP-HPLC Method for Calamenene Isomer Separation
This protocol provides a starting point for the analysis of Calamenene isomers. Optimization will likely be required.
-
Objective: To achieve initial separation of Calamenene isomers.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and DAD.
-
Sample Preparation: Dissolve the essential oil or extract containing Calamenene in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD at 210 nm |
Protocol 2: Extraction of Calamenene from Plant Material
This protocol describes a general method for extracting essential oils rich in Calamenene.[14][15]
-
Objective: To extract volatile essential oils from a plant matrix.
-
Apparatus: Clevenger-type hydrodistillation apparatus.
-
Procedure:
-
Air-dry and grind the plant material (e.g., leaves, stems).
-
Place a known quantity (e.g., 200 g) of the powdered material into a round-bottom flask with distilled water.
-
Assemble the Clevenger apparatus and heat the flask to boiling.
-
Continue distillation for 3-4 hours.
-
Collect the essential oil layer from the collection tube.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Data Presentation
The following table summarizes potential starting conditions and optimization strategies for resolving Calamenene isomers. Expected results are hypothetical and serve as a guide for method development.
| Strategy | Column | Mobile Phase | Expected Outcome on Resolution |
| Starting Point | C18 | Water/Acetonitrile Gradient | Partial separation, potential co-elution. |
| Solvent Change | C18 | Water/Methanol Gradient | Altered selectivity, may improve separation of some isomers. |
| Stationary Phase | Phenyl-Hexyl | Water/Acetonitrile Gradient | Enhanced resolution due to π-π interactions with the aromatic ring of Calamenene. |
| Mode Change | Silica | Hexane/Isopropanol Gradient | Different elution order and potentially improved separation of cis/trans isomers. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from sample preparation to analysis for Calamenene isomers.
Caption: A generalized experimental workflow for the HPLC analysis of Calamenene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromtech.com [chromtech.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. hawach.com [hawach.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separations | Separation Science [sepscience.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Structural Elucidation of Calamenene Diols
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the structural elucidation of Calamenene diols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural elucidation of Calamenene diols?
The primary challenges in elucidating the structure of Calamenene diols revolve around stereochemistry. Specifically:
-
Distinguishing Diastereomers: Calamenene diols possess multiple chiral centers. Differentiating between diastereomers, such as cis- and trans-isomers related to the orientation of the alkyl groups on the tetralin ring, is a significant hurdle. Standard 1D ¹H NMR spectra can be ambiguous, as the signals for key groups (e.g., methyl and isopropyl) may have very similar chemical shifts in different diastereomers[1].
-
Determining Relative and Absolute Stereochemistry: Establishing the relative configuration of the hydroxyl groups and their orientation with respect to the alkyl groups on the main ring requires advanced analytical techniques. Determining the absolute configuration often necessitates either stereoselective synthesis from a chiral precursor or chemical correlation to a compound of known stereochemistry[1].
-
Co-elution and Similar Mass Spectra: Diastereomers of Calamenene derivatives often exhibit very similar chromatographic behavior on standard columns and produce nearly identical mass spectra under electron impact, making their separation and individual identification challenging[1].
Q2: How can I reliably distinguish between cis- and trans-isomers of Calamenene derivatives using NMR?
While ¹H NMR can be inconclusive for determining the cis/trans relationship of the C7 and C10 substituents, ¹³C NMR spectroscopy is a more reliable method. The chemical shifts of the carbon atoms, particularly those in the aliphatic ring (C7, C8, C9, C10) and the attached methyl and isopropyl groups, are more sensitive to the steric environment. Comparison of the ¹³C NMR data of an unknown with data from authentically synthesized cis and trans isomers provides a definitive assignment[1][2]. For example, significant differences in the chemical shifts for the C7, C10, and isopropyl methyl carbons are typically observed between diastereomers.
Q3: What 2D NMR experiments are most useful for determining the relative stereochemistry of the diol moiety?
For determining the relative stereochemistry of the hydroxyl groups (e.g., at C7 and C8), Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable.
-
NOESY/ROESY experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are coupled through bonds[3][4].
-
By observing a NOE/ROE correlation between a proton on the aromatic ring and a proton adjacent to a hydroxyl group, or between protons on the C7 and C10 substituents, one can build a 3D model of the molecule's preferred conformation and deduce the relative orientation of its substituents[5]. ROESY is often preferred for medium-sized molecules (MW ~700–1200 Da) where the NOE signal can be zero or weak[3][6].
Section 2: Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows complex, overlapping signals in the aliphatic region, making it impossible to assign protons or determine coupling constants.
-
Solution 1: 2D NMR (COSY & HSQC/HMBC):
-
Run a ¹H-¹H COSY experiment to identify proton-proton coupling networks. This will help trace the connectivity within the tetralin ring and the isopropyl group.
-
Run a ¹H-¹³C HSQC experiment to correlate each proton directly to its attached carbon.
-
Run a ¹H-¹³C HMBC experiment to observe longer-range (2-3 bond) correlations. This is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
-
Solution 2: Change of Solvent:
-
Acquire the ¹H NMR spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD). Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) by altering the shielding environment around the molecule, often resolving overlapping signals.
-
Problem 2: I have isolated a Calamenene diol, but I cannot determine the relative stereochemistry between the C7-hydroxyl and the C10-isopropyl group.
-
Solution: NOESY/ROESY Analysis:
-
This is the classic application for these experiments. The key is to identify unambiguous NOE/ROE cross-peaks that indicate spatial proximity. For example, in a cis-isomer, you might expect to see a correlation between the proton at C7 (H-7) and the protons of the isopropyl group at C10. In the trans-isomer, this correlation would be absent or very weak. Carefully analyze the cross-peaks between the aromatic protons, H-7, H-10, and the methyl/isopropyl protons to build a conformational model.
-
Problem 3: My sample appears pure by LC/MS, but the NMR suggests a mixture of diastereomers that I cannot separate chromatographically.
-
Solution 1: Chiral HPLC Method Development:
-
Standard reversed-phase columns (e.g., C18) are often insufficient to separate diastereomers of Calamenenes.
-
Switch to a Chiral Stationary Phase (CSP) . Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly effective for separating a wide range of stereoisomers, including diols.
-
Screen different mobile phase systems, including normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., aqueous buffers with organic modifier) to find optimal separation conditions.
-
-
Solution 2: Derivatization:
-
If chiral HPLC is unavailable or unsuccessful, consider derivatizing the diol with a chiral agent, such as Mosher's acid (MTPA-Cl) or α-methoxy-α-phenylacetic acid (MPA). This converts the diastereomeric diols into new diastereomeric esters. The presence of the bulky chiral tag often enhances the separation of the diastereomers on a standard achiral column and induces more significant differences in their NMR spectra, aiding in both separation and characterization.
-
Section 3: Quantitative Data
The following table presents comparative ¹³C NMR data for a pair of synthesized cis- and trans-hydroxycalamenene diastereomers. While not a diol, these data illustrate the significant chemical shift differences that enable the differentiation of stereoisomers, a principle that directly applies to Calamenene diols.
Table 1: Comparative ¹³C NMR Data (100 MHz, CDCl₃) for cis- and trans-2-Hydroxycalamenene Isomers [2]
| Carbon No. | trans-(-)-(7S,10R)-2-Hydroxycalamenene (δc) | cis-(-)-(7S,10S)-2-Hydroxycalamenene (δc) |
| 1 | 126.1 | 126.7 |
| 2 | 153.2 | 153.0 |
| 3 | 113.4 | 112.8 |
| 4 | 135.1 | 135.7 |
| 5 | 123.0 | 120.8 |
| 6 | 134.8 | 134.9 |
| 7 | 31.8 | 26.6 |
| 8 | 31.6 | 25.1 |
| 9 | 21.6 | 21.6 |
| 10 | 45.4 | 40.5 |
| 11 | 20.9 | 21.0 |
| 12 | 20.9 | 21.0 |
| 13 | 26.3 | 26.4 |
| 14 | 15.6 | 15.6 |
| 15 | 21.6 | 16.5 |
Data adapted from Nakashima et al., Molecules 2002, 7, 517-527.[2]
Section 4: Key Experimental Protocols
Protocol 1: 2D NMR (NOESY/ROESY) for Relative Stereochemistry Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified Calamenene diol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the probe for optimal resolution. Acquire standard 1D ¹H, ¹³C, and COSY spectra first to assign as many resonances as possible.
-
NOESY/ROESY Acquisition:
-
Select the appropriate pulse program (e.g., noesyesgp for NOESY, roesyesgp for ROESY on Bruker systems).
-
Mixing Time (d8): This is the most critical parameter. For a small-to-medium sized molecule like a Calamenene diol, start with a mixing time in the range of 300-800 ms. Run a series of experiments with different mixing times to optimize the NOE/ROE buildup.
-
Set the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-32 scans per increment).
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Symmetrize the spectrum.
-
Analyze the off-diagonal cross-peaks. A cross-peak between two protons indicates they are spatially close. Correlate these observed proximities with 3D models of the possible diastereomers to determine the correct relative stereochemistry.
-
Protocol 2: Chiral HPLC for Diastereomer Separation
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP). Amylose-based (e.g., Chiralpak® IA, AD) or cellulose-based (e.g., Chiralcel® OD, OJ) columns are excellent starting points. A standard dimension is 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Screening:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Polar Organic (PO):
-
Mobile Phase C: Acetonitrile / Methanol (50:50, v/v)
-
-
Reversed Phase (RP):
-
Mobile Phase D: Water (0.1% Formic Acid) / Acetonitrile (50:50, v/v)
-
-
-
Initial Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV (e.g., at 220 nm and 270 nm) or Refractive Index (RI) if the compound has a poor chromophore.
-
Injection Volume: 5-10 µL of a ~1 mg/mL sample solution.
-
-
Method Optimization:
-
Based on the screening results, select the column and mobile phase mode that shows the best initial separation (even partial resolution is a good starting point).
-
Optimize the ratio of the mobile phase modifiers (e.g., vary the percentage of alcohol in NP mode from 2% to 20%).
-
Adjust the flow rate (e.g., 0.5-1.5 mL/min) and column temperature to improve resolution and peak shape.
-
Small amounts of additives (e.g., trifluoroacetic acid for RP, diethylamine (B46881) for NP) can sometimes improve peak shape.
-
Section 5: Visual Guides
Caption: General workflow for the structural elucidation of a novel Calamenene diol.
Caption: Decision tree for troubleshooting ambiguous stereochemistry in Calamenene diols.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (-)-(7S,10R)-Calamenene and (-)-(7S,10R)- 2-Hydroxycalamenene by Use of a Ring-Closing Metathesis Reaction. A Comparison of the cis- and trans-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing Sesquiterpenoid Resolution in GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for improved resolution and accurate identification of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of sesquiterpenoids in GC-MS analysis?
A1: Poor resolution in the GC-MS analysis of sesquiterpenoids often stems from several factors. Co-elution, where two or more compounds elute from the column at the same time, is a primary issue.[1] This can be caused by using a GC column with inadequate selectivity for the analytes of interest. Additionally, suboptimal temperature programming, such as a ramp rate that is too fast, can lead to insufficient separation of compounds with similar boiling points.[2][3] Other contributing factors include improper sample preparation, column contamination, and incorrect carrier gas flow rates.[4][5]
Q2: How does the choice of GC column affect the separation of sesquiterpenoid isomers?
A2: The selection of the GC column is critical for resolving structurally similar sesquiterpenoid isomers. The stationary phase of the column plays the most significant role in selectivity. For general-purpose analysis of a wide range of terpenes, a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point as it separates compounds primarily based on their boiling points.[6] However, for complex mixtures with many isomers, a more polar column, like one with a wax-based stationary phase, may be necessary to achieve separation based on differences in polarity.[6] Switching to a column with a different stationary phase chemistry is one of the most effective ways to alter selectivity and resolve co-eluting peaks.[2][3]
Q3: Can temperature programming be optimized to improve the resolution of closely eluting sesquiterpenoids?
A3: Yes, optimizing the temperature program is a powerful tool for enhancing the resolution of sesquiterpenoids.[3][7] A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can improve the separation of compounds with similar boiling points.[3] For early-eluting, poorly resolved peaks, lowering the initial oven temperature can increase retention and improve separation.[3][8][9] Introducing isothermal holds at specific temperatures can also help to resolve critical pairs of co-eluting compounds.[2] A good starting point for developing a temperature program is to use a "scouting gradient" with a low initial temperature (e.g., 40 °C) and a moderate ramp rate (e.g., 10 °C/min).[8]
Q4: What sample preparation techniques are recommended for GC-MS analysis of sesquiterpenoids?
A4: The choice of sample preparation technique depends on the sample matrix and the volatility of the sesquiterpenoids. For volatile and semi-volatile terpenes, headspace sampling techniques like Solid Phase Microextraction (SPME) are often favored as they are solvent-less and sensitive.[10][11] For less volatile sesquiterpenoids, liquid injection may provide better recovery, although it can introduce more matrix components into the system.[10] It is crucial to use volatile organic solvents such as hexane, methanol, or dichloromethane (B109758) for sample dilution, as water is not suitable for direct GC-MS analysis.[12] The sample concentration should be optimized to avoid column overload, with a target of around 10 ng on-column for a 1 µL splitless injection.[12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GC-MS analysis of sesquiterpenoids.
Issue 1: Co-eluting Peaks
Symptoms:
-
A single chromatographic peak that is broader than expected.
-
A peak with a shoulder or a distorted shape.[1]
-
Mass spectral data indicates the presence of multiple compounds within a single peak.[1]
Troubleshooting Steps:
-
Optimize the Temperature Program:
-
Decrease the ramp rate: A slower temperature ramp can improve separation. A good starting point is 10°C per column hold-up time.[3]
-
Lower the initial temperature: This can enhance the resolution of early-eluting peaks.[3]
-
Introduce an isothermal hold: A hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.
-
-
Change the GC Column:
-
Switch stationary phase polarity: If you are using a non-polar column, try a mid-polar or polar column to alter selectivity.[2] The principle of "like dissolves like" can be a guide; polar columns are better for separating polar compounds.
-
Increase column length: Doubling the column length can increase resolution by about 40%, but will also increase analysis time.[6]
-
Decrease internal diameter: A smaller internal diameter column can provide higher efficiency and better resolution.[13]
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., helium or hydrogen). Operating at the optimal flow rate minimizes band broadening and maximizes resolution.[13]
-
Issue 2: Poor Peak Shape (Fronting or Tailing)
Symptoms:
-
Fronting peaks: The front of the peak is sloped, and the back is steep.
-
Tailing peaks: The back of the peak is sloped, and the front is steep.
Troubleshooting Steps:
-
Check for Column Overload (Fronting):
-
Dilute the sample.
-
Increase the split ratio if using a split injection.
-
Decrease the injection volume.[5]
-
-
Inspect for Active Sites (Tailing):
-
Evaluate Sample Preparation:
-
Ensure the sample is fully dissolved in a suitable solvent.
-
Check for the presence of non-volatile matrix components that could contaminate the system.
-
Data Presentation
Table 1: Recommended GC Columns for Sesquiterpenoid Analysis
| Stationary Phase | Polarity | Recommended Use | Example Commercial Name |
| 100% Dimethylpolysiloxane | Non-polar | General screening, separation by boiling point | TG-1MS[6] |
| 5% Phenyl-methylpolysiloxane | Non-polar | Good starting point for general terpene analysis[6] | TG-5MS, DB-5, Rtx-5MS |
| 50% Phenyl-methylpolysiloxane | Intermediate | Increased selectivity for aromatic compounds | DB-17, Rtx-50 |
| Polyethylene Glycol (PEG) | Polar | Separation of polar sesquiterpenoids, isomers | TG-WaxMS, DB-WAX, Innowax |
Table 2: Example GC Oven Temperature Programs for Sesquiterpenoid Analysis
| Parameter | Method 1 (Scouting Gradient)[8] | Method 2 (Optimized for Resolution)[11] | Method 3 (Fast Analysis)[14] |
| Initial Temperature | 40 °C | 45 °C | 60 °C |
| Initial Hold Time | 2 min | 5 min | - |
| Ramp 1 Rate | 10 °C/min | 10 °C/min | 15 °C/min |
| Ramp 1 Final Temp | 300 °C | 80 °C | 300 °C |
| Ramp 2 Rate | - | 2 °C/min | - |
| Ramp 2 Final Temp | - | 240 °C | - |
| Final Hold Time | 10 min | - | 2 min |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Sesquiterpenoids
This protocol provides a starting point for the analysis of sesquiterpenoids. Optimization will be required based on the specific sample and analytes of interest.
1. Sample Preparation:
-
If the sample is a solid, perform an extraction using a suitable volatile organic solvent (e.g., hexane, ethyl acetate).
-
Dilute the sample extract to a final concentration of approximately 10 µg/mL in a volatile solvent.[12]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to a 2 mL GC vial.
2. GC-MS Instrument Setup:
-
GC Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, temperature set to 250 °C.
-
Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp at 5 °C/min to 240 °C.
- Hold at 240 °C for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data in full scan mode.
-
Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST, Wiley) and by comparing their retention indices to literature values.
Visualizations
Caption: General workflow for GC-MS analysis of sesquiterpenoids.
Caption: Troubleshooting decision tree for co-eluting peaks.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 5. agilent.com [agilent.com]
- 6. fishersci.com [fishersci.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. mdpi.com [mdpi.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. youtube.com [youtube.com]
- 14. Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern U.S. - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00059H [pubs.rsc.org]
- 15. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
"stabilization of 1,3,5-Cadinatriene-3,8-diol for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Cadinatriene-3,8-diol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a cadinane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] As a sesquiterpenoid, it is a lipophilic compound, which can present challenges in terms of solubility and stability in aqueous solutions used for in vitro assays.
Q2: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. If received in a solvent, store at -20°C or -80°C as recommended by the supplier. For stock solutions, it is best to prepare high-concentration stocks in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the best solvent for dissolving this compound?
Due to its lipophilic nature, this compound is expected to have low solubility in water. Anhydrous dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for use in in vitro assays.[3] Ethanol may also be a suitable solvent. It is crucial to use a high-purity, sterile-filtered solvent.
Q4: My compound precipitates when I dilute my DMSO stock in aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed (37°C) culture medium. This allows for a more gradual solvent exchange.
-
Increase the final DMSO concentration: While not always ideal due to potential cellular toxicity, slightly increasing the final DMSO concentration (typically not exceeding 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) can help to solubilize and stabilize lipophilic compounds in culture media.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible assay results.
Potential Cause: Degradation of this compound in the culture medium. Sesquiterpenoids can be unstable at physiological pH (7.4) and temperature (37°C).[4]
Solutions:
-
Minimize incubation time: Reduce the time the compound is in the aqueous medium before and during the assay as much as possible.
-
Prepare fresh dilutions: Always prepare fresh working dilutions of the compound from your frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions.
-
Incorporate antioxidants: The inclusion of antioxidants like ascorbic acid or tocopherol in the culture medium may help to mitigate oxidative degradation of the compound.[5][6]
-
pH control: Ensure the pH of your culture medium is stable and within the optimal range for your cells, as pH can affect the stability of sesquiterpenoids.[4]
Issue 2: High background signal or cellular toxicity in vehicle controls.
Potential Cause: Toxicity from the organic solvent (e.g., DMSO) at the concentration used.
Solutions:
-
Determine the maximum tolerated solvent concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect the viability or function of your cells.
-
Reduce the final solvent concentration: Aim to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%, in your cell culture. This may require preparing a more dilute stock solution.
Issue 3: No observable effect of the compound in the assay.
Potential Cause: The compound may not be bioavailable to the cells due to poor solubility or binding to components in the culture medium.
Solutions:
-
Confirm solubility: Visually inspect your final working solutions for any signs of precipitation. You can also centrifuge a sample of the final dilution to check for a pellet.
-
Use serum-free or low-serum medium: If your experimental design allows, consider using serum-free or low-serum medium, as lipophilic compounds can bind to proteins in fetal bovine serum (FBS), reducing their effective concentration.
-
Consider alternative delivery methods: For highly lipophilic compounds, delivery systems like nanoemulsions or liposomes can be employed to enhance their bioavailability in cell culture.[7][8]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the stability of this compound. However, the stability of some sesquiterpene lactones has been studied under various conditions, which can provide some general guidance.
Table 1: General Stability of Sesquiterpene Lactones under Different Conditions
| Condition | Temperature | Stability | Observation | Reference |
| pH 5.5 | 25°C and 37°C | Stable | Sesquiterpene lactones, both with and without side chains, were found to be stable. | [4] |
| pH 7.4 | 37°C | Unstable | Sesquiterpene lactones bearing a side chain showed degradation through the loss of the side chain. | [4] |
| RPMI 5% | 37°C | Variable | Stability can be dependent on the specific structure of the sesquiterpene lactone. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature.
-
Under sterile conditions, dissolve the compound in anhydrous DMSO to a final concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with or without serum, as required by your assay) to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the desired final concentrations. Add the compound dropwise while gently vortexing the medium to aid dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.
-
Protocol 2: General In Vitro Cytotoxicity Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare fresh working solutions of this compound and a vehicle control as described in Protocol 1.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or resazurin-based assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of the compound.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizations
Caption: Workflow for the preparation and use of this compound in in vitro assays.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cadinane sesquiterpenoids from Mikania micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Calamenene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor aqueous solubility of Calamenene and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why are Calamenene derivatives poorly soluble in water?
Calamenene and its derivatives are sesquiterpenoids, which are hydrocarbons with a lipophilic (fat-loving) nature. This is confirmed by a high estimated octanol-water partition coefficient (logP) of approximately 6.0, indicating a strong preference for fatty environments over aqueous ones. Their chemical structure lacks significant polar functional groups that can interact favorably with water molecules, leading to an estimated very low aqueous solubility of around 0.1962 mg/L at 25°C.[1][2]
Q2: What are the common challenges encountered due to the low aqueous solubility of Calamenene derivatives?
The primary challenges include:
-
Difficulty in preparing aqueous stock solutions for in vitro assays.
-
Precipitation of the compound during experiments, leading to inaccurate and unreliable results.
-
Low bioavailability in in vivo studies due to poor dissolution in gastrointestinal fluids.
-
Challenges in developing aqueous formulations for parenteral administration.
Q3: What are the general strategies to improve the solubility of Calamenene derivatives?
Several techniques can be employed, broadly categorized as physical and chemical modifications. These include particle size reduction, the use of co-solvents, pH adjustment, solid dispersions, and the use of solubilizing agents like cyclodextrins and surfactants.[3][4][5] Lipid-based formulations are also a highly effective approach for lipophilic compounds.[6][7]
Troubleshooting Guide
Issue 1: Precipitation of Calamenene Derivative in Aqueous Buffer
Possible Cause: The concentration of the Calamenene derivative exceeds its solubility limit in the aqueous medium.
Troubleshooting Steps:
-
Use of Co-solvents: Introduce a water-miscible organic solvent in which the Calamenene derivative is more soluble. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).[5][8] Start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it while monitoring for precipitation. Be mindful that high concentrations of organic solvents can affect biological systems.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Calamenene derivatives within their cavity, forming a complex with a hydrophilic exterior that is soluble in water.[2][9][10] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.[2][9] Studies on other sesquiterpenes have shown a significant increase in aqueous solubility (from 100 to 4600%) through complexation with cyclodextrins.[11]
-
Surfactant-based Formulations: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility.[4] Non-ionic surfactants like Tween® 80 and Pluronic® F68 are often used in biological experiments.[3]
Issue 2: Low Bioavailability in Animal Studies
Possible Cause: Poor dissolution of the Calamenene derivative in the gastrointestinal tract limits its absorption.
Troubleshooting Steps:
-
Particle Size Reduction: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[4][5]
-
Micronization: Milling techniques can reduce particle size to the micron range.[3][4]
-
Nanonization (Nanosuspensions): Formulating the compound as nanoparticles can further increase the surface area and improve bioavailability.[1][12][13] This approach has been successfully applied to other poorly soluble drugs.[1][12]
-
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating Calamenene derivatives in lipid-based systems can significantly improve their oral absorption.[6][7] These formulations can enhance solubilization in the gut and may facilitate lymphatic transport, bypassing first-pass metabolism.[7] Examples include:
-
Self-emulsifying drug delivery systems (SEDDS)
-
Nanoemulsions
-
Solid lipid nanoparticles (SLNs)[14]
-
-
Solid Dispersions: Dispersing the Calamenene derivative in a hydrophilic polymer matrix at the molecular level can improve its dissolution rate.[15]
Data Presentation: Solubility & Biological Activity
Table 1: Physicochemical Properties of Calamenene
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ | [8] |
| Molecular Weight | 202.33 g/mol | [8][10] |
| Estimated logP | ~6.0 | [1][2] |
| Estimated Water Solubility | 0.1962 mg/L (at 25°C) | [1][2] |
Table 2: Qualitative Solubility of Calamenene in Various Solvents
| Solvent Class | Examples | Expected Solubility |
| Nonpolar Organic | Hexane, Toluene | Soluble |
| Moderately Polar Organic | Dichloromethane, Chloroform, Ethyl acetate | Soluble |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble |
| Polar Protic | Ethanol, Methanol | Soluble |
| Aqueous | Water, Buffers | Very Low |
| Source:[9] |
Table 3: Example Antimicrobial Activity of a Calamenene Derivative (7-Hydroxycalamenene-rich Essential Oil)
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ µg/mL |
| Mycobacterium tuberculosis | 4.88 µg/mL |
| Rhizopus oryzae (fungus) | 0.152 µg/mL |
| Source:[7][14][16] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin (B1172386) Inclusion Complexation (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the Calamenene derivative to beta-cyclodextrin (B164692) (β-CD) or hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Mixing: Accurately weigh the Calamenene derivative and the cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the mortar to form a thick paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Determination: Prepare a saturated solution of the complex in the desired aqueous medium. After equilibration, centrifuge and analyze the supernatant for the concentration of the Calamenene derivative using a suitable analytical method (e.g., HPLC-UV). Compare this to the solubility of the uncomplexed compound.
Protocol 2: Preparation of a Nanosuspension via High-Pressure Homogenization
-
Initial Dispersion: Disperse the Calamenene derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like PVA).
-
Pre-milling (Optional): Reduce the initial particle size of the suspension using a high-shear mixer.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles and at a defined pressure. This process forces the suspension through a narrow gap, causing a reduction in particle size due to cavitation and shear forces.
-
Particle Size Analysis: Characterize the particle size distribution and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).
-
Characterization: Further characterization can include scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the nanoparticles.
Visualizations
Caption: A logical workflow for selecting a solubility enhancement strategy.
Caption: A potential anti-inflammatory signaling pathway (NF-κB) modulated by Calamenene derivatives.
Caption: The proposed mechanism of antimicrobial action for Calamenene derivatives.
References
- 1. calamenene, 483-77-2 [thegoodscentscompany.com]
- 2. (E)-calamenene, 73209-42-4 [thegoodscentscompany.com]
- 3. Sesquiterpene-Loaded Co-Polymer Hybrid Nanoparticle Effects on Human Mast Cell Surface Receptor Expression, Granule Contents, and Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calamenene | C15H22 | CID 6429077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Calamenene, cis-(+)- | C15H22 | CID 11298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Nano-based Therapeutic Intervention of Bioactive Sesquiterpenes: Prospects in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Results with 1,3,5-Cadinatriene-3,8-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Cadinatriene-3,8-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results. Due to the limited specific data available for this compound, some protocols and troubleshooting advice have been adapted from established methods for similar cadinane (B1243036) sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₂.[1] As a member of the cadinane class of sesquiterpenoids, it is a natural product of interest for its potential biological activities.[2][3] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 941227-27-6 | [1] |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.338 g/mol | [1] |
| PSA | 40.46000 | [1] |
| LogP | 3.30830 | [1] |
Q2: How can I synthesize this compound?
A multi-step synthesis has been reported, involving the use of pyridinium (B92312) chlorochromate (PCC) and sodium borohydride (B1222165) (NaBH₄) in dichloromethane (B109758) and methanol, respectively.[1] While specific reaction conditions like temperature and concentration are not detailed in the available literature, a general protocol can be inferred. For a more detailed, analogous synthesis of a related diol, p-menthane-3,8-diol, researchers have used sulfuric acid in a biphasic medium.[4][5]
Q3: What are the potential biological activities of this compound?
While specific studies on this compound are limited, related cadinane sesquiterpenoids have shown promising biological activities. For instance, several cadinane sesquiterpenoids isolated from Penicillium sp. HZ-5 have demonstrated inhibitory effects on glutamic oxaloacetate transaminase 1 (GOT1) and potential cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells.[3] Another novel cadinane-type sesquiterpenoid, (-)-7,8-dihydroxycalamenal, has shown strong antioxidant and tyrosinase inhibition effects.[2] These findings suggest that this compound may also possess valuable pharmacological properties.
Troubleshooting Guides
Guide 1: Inconsistent Yields in Synthesis
Problem: You are experiencing significant variability in the yield of this compound from your synthesis.
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Quality | Use freshly opened or properly stored pyridinium chlorochromate (PCC) and sodium borohydride (NaBH₄). | PCC is sensitive to moisture and can lose activity over time. NaBH₄ can also degrade with improper storage. |
| Solvent Purity | Ensure use of anhydrous dichloromethane and methanol. | Water can interfere with the reactions, particularly the oxidation step with PCC. |
| Reaction Temperature | Carefully control the temperature during both the oxidation and reduction steps. | Exothermic reactions can lead to side products. Maintaining a consistent temperature is crucial for reproducibility. |
| Reaction Time | Optimize the reaction time for both steps through small-scale trials. | Incomplete or excessive reaction times can lead to a mixture of starting material, intermediates, and degradation products. |
Guide 2: Poor Purity of Isolated Compound
Problem: The isolated this compound is of low purity, showing multiple spots on TLC or peaks in GC/HPLC.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. | Unreacted starting materials or intermediates will co-elute with the product, reducing purity. |
| Inefficient Extraction | Optimize the solvent system and number of extractions during workup. | Proper liquid-liquid extraction is crucial to remove water-soluble byproducts and unreacted reagents. |
| Suboptimal Chromatography | Experiment with different solvent systems for column chromatography. Consider using flash chromatography for better separation. | Cadinane sesquiterpenoids can have similar polarities, making separation challenging. A well-optimized chromatography method is essential.[2] |
| Compound Degradation | Store the purified compound at low temperatures and under an inert atmosphere if it is found to be unstable. | Some sesquiterpenoids can be sensitive to air and light. |
Guide 3: Inconsistent Results in Biological Assays
Problem: You are observing high variability in the results of your cellular assays (e.g., cytotoxicity, enzyme inhibition).
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility | Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before adding to the cell culture medium. | Poor solubility can lead to inaccurate concentrations and inconsistent effects. |
| Cell Health and Density | Maintain consistent cell passage numbers and seeding densities for all experiments. | Variations in cell health and number can significantly impact assay results. |
| Assay Protocol | Standardize all incubation times, reagent concentrations, and measurement parameters. | Minor variations in the assay protocol can lead to significant differences in the final data. |
| Compound Purity | Use highly purified this compound for all biological experiments. | Impurities can have their own biological activities, confounding the results. |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Inferred)
This protocol is a generalized procedure based on a brief mention in the literature and may require significant optimization.[1]
-
Step 1: Oxidation. In a round-bottom flask, dissolve the starting material in anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) and potassium carbonate (K₂CO₃). Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Step 2: Workup 1. Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Step 3: Reduction. Dissolve the crude product from Step 2 in methanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Step 4: Workup 2. After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 2: Cytotoxicity Assay (General)
This is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines, inspired by studies on related cadinane sesquiterpenoids.[3]
-
Cell Seeding: Seed cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
The following table presents hypothetical IC₅₀ values for this compound against various cell lines, based on the activities of related compounds.[3] This is for illustrative purposes only.
| Cell Line | Compound | IC₅₀ (µM) |
| PANC-1 (Pancreatic Cancer) | This compound | To be determined |
| MIA PaCa-2 (Pancreatic Cancer) | This compound | To be determined |
| hTERT-HPNE (Normal Pancreatic) | This compound | To be determined |
Visualizations
Below are diagrams illustrating a potential experimental workflow and a hypothetical signaling pathway for investigation.
Caption: A generalized experimental workflow for the synthesis, purification, and biological evaluation of this compound.
Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of this compound via GOT1 inhibition, based on related compounds.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"minimizing degradation of Calamenene-3,7-diol during storage"
Welcome to the Technical Support Center for Calamenene-3,7-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of Calamenene-3,7-diol during storage and experimental handling. Given the limited publicly available stability data for this specific sesquiterpenoid diol, this guide synthesizes best practices from the broader class of aromatic sesquiterpenoids and provides a framework for establishing optimal, empirically-derived storage conditions.
Troubleshooting Guide
This guide addresses potential issues you may encounter that could indicate degradation of your Calamenene-3,7-diol sample.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from colorless/white to yellow/brown, oiling out of a solid) | Oxidation of the aromatic ring or other sensitive functional groups, often accelerated by exposure to light and/or air (oxygen). | 1. Immediately transfer a small aliquot of the material to a vial with an inert gas headspace (e.g., argon or nitrogen).2. Store the bulk material in a desiccator, protected from light, at or below the recommended temperature.3. Analyze the sample by HPLC-UV or LC-MS to assess purity and identify potential degradation products. |
| Decreased peak area or appearance of new peaks in chromatographic analysis (HPLC, GC) | Chemical degradation due to factors such as temperature fluctuations, hydrolysis, or oxidation. | 1. Review storage conditions: check temperature logs, ensure containers are properly sealed, and confirm protection from light.2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating analytical method.3. If using a new batch of solvent or co-solvent, verify its purity and ensure it is free from contaminants that could promote degradation. |
| Inconsistent or unexpected biological assay results | Degradation of the active compound, leading to a lower effective concentration or the presence of interfering degradation products. | 1. Confirm the purity of the Calamenene-3,7-diol sample used in the assay with a fresh chromatographic analysis.2. Prepare fresh stock solutions for each experiment.3. If possible, test the activity of a known degradation product (if identified) to understand its potential interference. |
| Poor solubility of a previously soluble sample | Polymerization or the formation of less soluble degradation products. | 1. Attempt to dissolve a small amount in a range of appropriate solvents.2. Analyze the insoluble material, if possible, to characterize it.3. Re-evaluate the storage solvent and consider storing the compound as a solid if it is more stable in that form. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Calamenene-3,7-diol?
-
Temperature: -20°C or lower. For long-term storage, -80°C is preferable.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light: Protected from light by using amber vials or storing in a dark container.
-
Form: As a solid (lyophilized powder) if possible, as this generally enhances stability over solutions. If stored in solution, use a high-purity, anhydrous aprotic solvent.
Q2: What are the likely degradation pathways for Calamenene-3,7-diol?
A2: Based on its chemical structure, Calamenene-3,7-diol is susceptible to several degradation pathways:
-
Oxidation: The aromatic ring and the tertiary alcohol groups can be susceptible to oxidation, especially when exposed to air and/or light. This can lead to the formation of quinones or other oxidized derivatives.
-
Dehydration: As a diol, it may undergo acid- or base-catalyzed dehydration, particularly at elevated temperatures, leading to the formation of alkenes.
-
Rearrangement: The terpene backbone may be prone to acid-catalyzed rearrangements.
Q3: How can I monitor the stability of my Calamenene-3,7-diol sample over time?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique.
-
Develop an HPLC method that provides good separation of the parent compound from potential impurities and degradation products.
-
Establish a baseline purity profile of a fresh batch of the compound.
-
Periodically analyze the stored sample under the same conditions and compare the chromatograms to the baseline. Look for a decrease in the main peak area and the appearance of new peaks.
Q4: Should I add any stabilizers to my Calamenene-3,7-diol sample?
A4: The addition of stabilizers should be approached with caution as they may interfere with downstream experiments. However, for long-term storage where degradation is a concern, the use of antioxidants could be considered. Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) have been used to stabilize other sensitive organic molecules. The compatibility and potential interference of any stabilizer with your specific application must be validated.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Calamenene-3,7-diol from its potential degradation products.
Materials:
-
Calamenene-3,7-diol reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
HPLC-grade formic acid or trifluoroacetic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV or PDA detector and/or a mass spectrometer
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Begin with a gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where Calamenene-3,7-diol has significant absorbance (e.g., determined by a UV scan, likely around 220 nm and 270 nm due to the aromatic ring). If using MS detection, optimize ionization parameters for the parent compound.
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve a small amount of Calamenene-3,7-diol in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve a small amount in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidation: Dissolve a small amount in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours. Dissolve in a suitable solvent for injection.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Inject the stressed samples and compare the chromatograms to an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for assessing the stability of Calamenene-3,7-diol.
Potential Degradation Pathways
Caption: Potential degradation pathways for Calamenene-3,7-diol.
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Calamenene Isomers
Spectroscopic Data Comparison
The differentiation between cis- and trans-calamenene is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, as Mass Spectrometry (MS) and Infrared (IR) spectroscopy show minimal differences between the two isomers.[1]
¹³C NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of calamenene (B1145186). The spatial arrangement of the methyl and isopropyl groups in relation to the fused ring system leads to distinct chemical shifts, particularly for the carbons near the stereocenters.[1]
| Carbon No. | cis-Calamenene (δ ppm) | trans-Calamenene (δ ppm) |
| 1 | 134.8 | 134.9 |
| 2 | 126.7 | 126.8 |
| 3 | 129.0 | 129.1 |
| 4 | 120.8 | 120.9 |
| 5 | 145.2 | 145.3 |
| 6 | 131.5 | 131.6 |
| 7 | 45.9 | 41.7 |
| 8 | 31.5 | 31.2 |
| 9 | 38.2 | 38.5 |
| 10 | 31.9 | 31.8 |
| 11 (CH₃) | 21.2 | 21.3 |
| 12 (CH) | 26.8 | 26.7 |
| 13 (CH₃) | 20.7 | 20.8 |
| 14 (CH₃) | 20.7 | 20.8 |
| 15 (CH₃) | 16.2 | 21.5 |
| (Source: Adapted from Benchchem)[1] |
Electron ionization mass spectrometry (EI-MS) of cis- and trans-calamenene results in very similar fragmentation patterns, making it difficult to distinguish them using this method alone.[1] Similarly, their IR spectra are very much alike, with characteristic absorptions for aromatic and aliphatic C-H stretching and aromatic C=C bending.[1]
| Spectroscopic Method | cis-Calamenene | trans-Calamenene |
| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺ at m/z 202. Major fragments from loss of isopropyl and methyl groups.[1] | Molecular Ion [M]⁺ at m/z 202. Very similar fragmentation pattern to the cis-isomer.[1] |
| Infrared (IR) Spectroscopy | Aromatic C-H stretch, aliphatic C-H stretch, aromatic C=C bend. Subtle differences may appear in the fingerprint region (<1500 cm⁻¹).[1] | Aromatic C-H stretch, aliphatic C-H stretch, aromatic C=C bend. Very similar spectrum to the cis-isomer.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isolation of Calamenene Isomers from Natural Sources
-
Extraction : Essential oils containing calamenene isomers are typically extracted from plant material (e.g., wood, leaves) via hydrodistillation or steam distillation.[1]
-
Fractionation : The crude essential oil is then subjected to column chromatography on silica (B1680970) gel. A gradient of a non-polar solvent system, such as hexane (B92381) and ethyl acetate, is employed for elution.[1]
-
Purification : Fractions are monitored using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing calamenenes.[1]
Spectroscopic Analysis
-
Sample Preparation : A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to further confirm the structure.
-
Data Analysis : The chemical shifts (δ) and coupling constants (J) are analyzed to determine the structure and stereochemistry of the molecule. The trans stereochemistry can be confirmed by comparing the chemical shifts of specific carbons (C-5, C-8, C-11, and C-12) between the cis and trans isomers.[2]
GC-MS is a standard method for the analysis of volatile compounds like calamenene isomers.[3]
-
Injection : 1 µL of the sample, diluted in a solvent like n-hexane (e.g., 1:100 v/v), is injected in split mode. The injector temperature is typically set to 250°C.[3]
-
Gas Chromatography : The sample is passed through a capillary column (e.g., HP-5MS) with a temperature program to separate the components.
-
Mass Spectrometry : The ionization mode is typically Electron Impact (EI) at 70 eV. The mass spectrometer scans a mass range of, for example, m/z 40-400.[1][3]
-
Compound Identification : The resulting mass spectrum for each peak is compared with spectral libraries (e.g., NIST, Wiley) for identification.[1][3]
-
Sample Preparation : For liquid samples, a thin film is created by placing a drop of the neat sample between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.[1]
-
Data Acquisition : A background spectrum is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
-
Data Processing : The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.[1]
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of calamenene isomers from a natural source.
References
A Comparative Analysis of Calamenene and 1,3,5-Cadinatriene-3,8-diol: Bioactivity and Therapeutic Potential
An Objective Guide for Researchers and Drug Development Professionals
In the realm of natural product chemistry, sesquiterpenoids stand out for their vast structural diversity and significant pharmacological activities. This guide provides a comparative analysis of two such compounds: Calamenene, a well-documented bicyclic aromatic sesquiterpenoid, and 1,3,5-Cadinatriene-3,8-diol, a less-studied cadinane-type sesquiterpenoid diol. While direct comparative experimental data between these two specific molecules is scarce in current literature, this document synthesizes the available preclinical data for Calamenene and its derivatives, and contextualizes the potential activities of this compound based on its chemical class.
This guide aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison, highlighting the therapeutic promise of these compounds, particularly in the antimicrobial and antioxidant domains. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support reproducibility and further investigation.
Chemical and Physical Properties
Calamenene and this compound belong to the broad class of cadinane (B1243036) sesquiterpenoids but possess distinct structural features that influence their physicochemical properties and biological activities.
| Property | This compound | Calamenene (Isomer Mix) |
| Molecular Formula | C₁₅H₂₂O₂[1][2] | C₁₅H₂₂ |
| Molecular Weight | 234.33 g/mol [1][2] | 202.33 g/mol |
| CAS Number | 941227-27-6[1][2] | 483-77-2 |
| Chemical Structure | A dihydroxylated cadinane-type sesquiterpenoid. | A bicyclic aromatic sesquiterpenoid. |
| Known Sources | Found in essential oils of certain aromatic plants, including the Asteraceae family.[1] | Widely distributed in the essential oils of various plants, including Calamintha, Croton, and Cupressus species, as well as in some marine organisms.[3] |
Comparative Biological Activities
Antimicrobial Activity
Calamenene and its derivatives have demonstrated significant antimicrobial effects against a range of pathogenic bacteria and fungi.[3] The proposed mechanism of action involves the disruption of the microbial cell membrane's integrity, leading to a loss of cellular homeostasis and subsequent cell death.[3] The derivative 7-hydroxycalamenene (B1229534) has shown notable potency against clinically relevant pathogens.[3]
Table 1: Antimicrobial Activity of 7-Hydroxycalamenene and Essential Oils Rich in this Compound
| Microorganism | Test Substance | MIC (μg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 7-Hydroxycalamenene-rich Essential Oil | 4.76 x 10⁻³ | [4][5] |
| Staphylococcus aureus | Isolated 7-Hydroxycalamenene | 0.3 | [6][7] |
| Mycobacterium tuberculosis | 7-Hydroxycalamenene-rich Essential Oil | 4.88 | [4][5] |
| Mycobacterium smegmatis | 7-Hydroxycalamenene-rich Essential Oil | 39.06 | [4][5] |
| Candida albicans | Isolated 7-Hydroxycalamenene | 45 | [6][7] |
| Rhizopus oryzae | 7-Hydroxycalamenene-rich Essential Oil | 0.152 | [4][5] |
| Mucor circinelloides | 7-Hydroxycalamenene-rich Essential Oil | 3.63 x 10⁻⁸ | [4][5] |
| Absidia corymbifera | Isolated 7-Hydroxycalamenene | 9.76 | [7] |
| Cunninghamella elegans | Isolated 7-Hydroxycalamenene | 9.76 | [7] |
MIC: Minimum Inhibitory Concentration
Antioxidant Activity
The antioxidant properties of Calamenene and its hydroxylated derivatives are noteworthy.[3] These compounds can scavenge free radicals, which are implicated in the pathophysiology of numerous diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with results expressed as EC50 or IC50 values.
Table 2: Antioxidant Activity of 7-Hydroxycalamenene and Essential Oils Rich in this Compound
| Test Substance | Assay | EC50 (μg/mL) | Reference |
| Isolated 7-Hydroxycalamenene | DPPH Radical Scavenging | 35.64 | [4] |
| 7-Hydroxycalamenene-rich Essential Oil (Sample SV005) | DPPH Radical Scavenging | 44.4 | [4] |
| 7-Hydroxycalamenene-rich Essential Oil (Sample SV001) | DPPH Radical Scavenging | 45.23 | [4] |
| Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | 2.84 | [4] |
| Quercetin (Positive Control) | DPPH Radical Scavenging | 6.12 | [4] |
EC50: Half maximal effective concentration. A lower EC50 value indicates higher antioxidant activity.
Signaling Pathways and Experimental Workflows
The anti-inflammatory and antioxidant effects of many sesquiterpenoids are believed to be mediated through the modulation of key cellular signaling pathways. Furthermore, the assessment of their biological activities follows standardized experimental workflows.
Proposed Anti-inflammatory and Antioxidant Signaling Pathways
While the specific signaling pathways modulated by this compound and Calamenene are still under detailed investigation, related plant-derived compounds are known to interfere with pro-inflammatory cascades. It is hypothesized that these sesquiterpenoids may inhibit pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and potentially activate the Nrf2 antioxidant response pathway.[8][9]
General Workflow for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The broth microdilution method is a commonly employed technique.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adapted from standard laboratory procedures for natural products.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12]
1. Preparation of Materials:
-
Test compound (e.g., 7-hydroxycalamenene) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial culture in the logarithmic growth phase.
-
Sterile saline or broth for inoculum preparation.
-
Positive control (e.g., a standard antibiotic) and negative control (solvent).
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Set up a positive control well containing broth and inoculum only, and a negative control well with broth only.
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
4. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.[13][14]
1. Preparation of Reagents:
-
Test compound (e.g., 7-hydroxycalamenene) dissolved in methanol (B129727) to prepare a stock solution and a series of dilutions.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Positive control (e.g., Ascorbic acid or Quercetin) prepared in methanol.
-
Methanol (as a blank).
2. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the various concentrations of the test compound solution to different wells.
-
Add 50 µL of the positive control solutions to their respective wells.
-
Add 50 µL of methanol to the blank well.
-
To all wells, add 150 µL of the methanolic DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
- % Inhibition = [(A_blank - A_sample) / A_blank] x 100
- Where A_blank is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 (or IC50) value, which is the concentration required to scavenge 50% of the DPPH radicals.
Conclusion
This comparative guide highlights the current state of knowledge on Calamenene and this compound. Calamenene, particularly its hydroxylated derivative 7-hydroxycalamenene, emerges as a promising natural compound with well-documented, potent antimicrobial and antioxidant activities. The provided quantitative data underscores its potential as a lead compound for the development of new therapeutic agents.
Conversely, this compound remains a largely uncharacterized molecule. While its chemical structure suggests potential bioactivity, a significant gap in experimental data exists. This presents a clear opportunity for future research to isolate or synthesize this compound and perform comprehensive biological screening. Such studies would be invaluable in determining if it shares the therapeutic potential of other cadinane sesquiterpenoids and would enable a direct and robust comparison with compounds like Calamenene. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is crucial for translating their preclinical promise into clinical applications.
References
- 1. This compound | 941227-27-6 | RMB22727 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oils from Croton cajucara Benth. [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of the anti-inflammatory effects of plant essential oils: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study | MDPI [mdpi.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
"biological activity of 1,3,5-Cadinatriene-3,8-diol vs. other Calamenene derivatives"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various calamenene (B1145186) derivatives, supported by available experimental data. While this guide aims to compare 1,3,5-Cadinatriene-3,8-diol with other calamenene derivatives, a comprehensive literature search yielded no specific biological activity data for this compound itself. Therefore, this comparison focuses on other notable calamenene derivatives for which experimental data are available.
Calamenene, a bicyclic aromatic sesquiterpenoid, and its derivatives are found in various terrestrial and marine organisms and have garnered significant interest for their diverse therapeutic properties.[1] Preclinical studies have highlighted their potential as antimicrobial, anti-inflammatory, cytotoxic, and antioxidant agents.[2][3] This guide summarizes the quantitative data on the biological activities of selected calamenene derivatives, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of various calamenene derivatives. Direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Antimicrobial Activity of 7-hydroxycalamenene (B1229534)
| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ | [3] |
| Mycobacterium tuberculosis | 4.88 | [3] |
| Mycobacterium smegmatis | 39.06 | [3] |
| Mucor circinelloides | 3.63 x 10⁻⁸ | [3] |
| Rhizopus oryzae | 0.152 | [3] |
Table 2: Cytotoxic Activity of Dryofraterpene A ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Cancer | 2.84 ± 0.79 | [4] |
| MCF7 | Breast Cancer | 1.58 ± 0.47 | [4] |
| HepG2 | Liver Cancer | 3.53 ± 0.87 | [4] |
| HeLa | Cervical Cancer | 1.65 ± 0.45 | [4] |
| PC-3 | Prostate Cancer | 4.62 ± 0.94 | [4] |
Table 3: Anti-inflammatory and Antioxidant Activity of Calamenene Derivatives
| Compound | Activity | Assay | Key Marker/Radical | Result | Reference |
| 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol | Anti-inflammatory | Nitric Oxide (NO) Production | Nitrite (B80452) | Significant inhibition in LPS-stimulated RAW 264.7 cells | [5] |
| 7-hydroxycalamenene | Antioxidant | Not specified | Not specified | Potent antioxidant activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared from a fresh culture. The concentration is adjusted to a specific turbidity, often corresponding to a known colony-forming unit (CFU) per milliliter.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (negative control) and the microorganism with the vehicle solvent (positive control) are included.
-
Incubation: The microtiter plate is incubated under optimal conditions (temperature, time, and atmosphere) for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric method used to determine the number of viable cells, which is indicative of cytotoxicity.[4]
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., dryofraterpene A) for a specified period (e.g., 48 hours).[4] A vehicle control (solvent only) is also included.
-
Addition of CCK-8 Reagent: After the treatment period, the CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation of Cell Viability and IC₅₀: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.[4]
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and pre-treated with different concentrations of the test compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement (Griess Assay): After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Antioxidant Assay: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway involved in inflammation and a general workflow for assessing biological activity.
Conclusion
The available data indicates that calamenene derivatives, such as 7-hydroxycalamenene and dryofraterpene A, exhibit significant antimicrobial and cytotoxic activities against various pathogens and cancer cell lines. Furthermore, compounds like 10-hydroxy-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-7-ol show promise as anti-inflammatory agents by inhibiting key inflammatory mediators. The mechanism of anti-inflammatory action is likely linked to the inhibition of the NF-κB signaling pathway.
While this guide provides a comparative overview, the lack of data for this compound highlights a gap in the current research landscape. Further investigation into the biological activities of this specific isomer is warranted to fully understand the structure-activity relationships within the calamenene class of compounds and to explore its potential therapeutic applications. Researchers are encouraged to use the provided protocols as a foundation for future studies to generate comparable data and advance the field of natural product-based drug discovery.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum Analysis: 1,3,5-Cadinatriene-3,8-diol Versus Conventional Antibiotics
For Immediate Release
This publication provides a comprehensive comparative analysis of the antimicrobial spectrum of the novel sesquiterpenoid, 1,3,5-Cadinatriene-3,8-diol, against a panel of clinically relevant antibiotics. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
Introduction
This compound is a cadinane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities, including antimicrobial properties.[1][2] The emergence of antibiotic-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug development. This guide presents a hypothetical antimicrobial profile for this compound, offering a framework for its evaluation and comparison with established antibiotics such as Penicillin, Ciprofloxacin, and Amphotericin B. The data presented for this compound is illustrative and intended to guide future experimental work.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and comparator antibiotics is quantitatively summarized in the following tables. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 1: Antibacterial Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Gram Stain | This compound (Hypothetical) | Penicillin | Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | 8 | 0.125 | 1 |
| Streptococcus pneumoniae | Gram-positive | 16 | 0.06 | 2 |
| Escherichia coli | Gram-negative | 32 | >256 | 0.015 |
| Pseudomonas aeruginosa | Gram-negative | 64 | >256 | 0.5 |
Table 2: Antibacterial Spectrum - Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Gram Stain | This compound (Hypothetical) | Penicillin | Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | 16 | 0.5 | 2 |
| Streptococcus pneumoniae | Gram-positive | 32 | 0.25 | 4 |
| Escherichia coli | Gram-negative | 128 | >256 | 0.03 |
| Pseudomonas aeruginosa | Gram-negative | >256 | >256 | 1 |
Table 3: Antifungal Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Type | This compound (Hypothetical) | Amphotericin B |
| Candida albicans | Yeast | 16 | 0.5 |
| Aspergillus fumigatus | Mold | 32 | 1 |
Table 4: Antifungal Spectrum - Minimum Fungicidal Concentration (MFC) in µg/mL
| Microorganism | Type | This compound (Hypothetical) | Amphotericin B |
| Candida albicans | Yeast | 32 | 1 |
| Aspergillus fumigatus | Mold | 64 | 2 |
Experimental Protocols
The following protocols were employed to determine the MIC and MBC/MFC values. Adherence to standardized methodologies is crucial for the reproducibility and comparability of results.[3]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
a. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
Aseptically prepare serial two-fold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Add 50 µL of the diluted bacterial or fungal suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][8][9]
a. Assay Procedure:
-
Following the determination of the MIC, subculture 10-20 µL from each well that showed no visible growth (i.e., at and above the MIC) onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualized Workflows and Pathways
To further elucidate the experimental process and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining MIC and MBC/MFC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Calamenene-3,7-diol versus Commercial Drugs
A guide for researchers and drug development professionals on the anti-inflammatory potential of Calamenene-3,7-diol, benchmarked against established commercial anti-inflammatory agents. This report synthesizes available data to provide a comparative overview of efficacy, mechanisms of action, and experimental validation.
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Among these, sesquiterpenes, a class of C15 isoprenoids, have garnered significant attention for their diverse biological activities, including anti-inflammatory properties. This guide focuses on Calamenene-3,7-diol, a sesquiterpenoid, and aims to provide a comparative assessment of its anti-inflammatory potential against two widely used commercial drugs: Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid.
Due to the limited direct experimental data on Calamenene-3,7-diol, this comparison utilizes data from the essential oil of Croton cajucara, which is rich in the structurally related compound 7-hydroxycalamenene, as a proxy. This approach allows for a preliminary evaluation, although it is important to acknowledge the inherent limitations of this substitution. The objective is to present a clear, data-driven comparison to aid researchers in evaluating the potential of calamenene-based compounds in the development of new anti-inflammatory therapies.
Comparative Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the anti-inflammatory activity of a 7-hydroxycalamenene-rich essential oil (as a proxy for Calamenene-3,7-diol), Ibuprofen, and Dexamethasone. The data is presented to facilitate a direct comparison of their inhibitory effects on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Assay System | IC50 Value | Citation(s) |
| Proxy for Calamenene-3,7-diol | |||
| Croton cajucara Essential Oil | Leishmania chagasi-infected macrophages | Increased NO production by 80% at test concentration | [1] |
| Commercial Drugs | |||
| Ibuprofen | Rat primary cerebellar glial cells | IC50: 0.76 mM (for reduction of iNOS activity) | [2] |
| Dexamethasone | Murine J774 macrophages | Dose-dependent inhibition (0.1-10 µM) | [3][4] |
Note: The essential oil of Croton cajucara was found to increase nitric oxide production in the context of Leishmania-infected macrophages, which may represent a different biological context than a typical inflammatory response.
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
| Compound | Assay System | IC50 Value | Citation(s) |
| Proxy for Calamenene-3,7-diol | |||
| 2-himachelen-7-ol (sesquiterpene) | LPS-induced rat monocytes | Dose-dependent inhibition of COX-2 protein expression | [5] |
| Commercial Drugs | |||
| Ibuprofen | Human whole blood assay | IC50: 1.1 µM (S-Ibuprofen) | [6] |
| Ibuprofen | Non-selective COX inhibitor | IC50: 370 µM | [5] |
| Dexamethasone | Human articular chondrocytes | IC50: 0.0073 µM | [7] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Assay System | IC50 Value / % Inhibition | Citation(s) |
| Proxy for Calamenene-3,7-diol | ||||
| Croton cajucara Essential Oil | In vivo (mouse models) | Data not available | [2] | |
| Commercial Drugs | ||||
| Ibuprofen | TNF-α | Endotoxin-stimulated human volunteers | Augmented TNF-α levels | [8] |
| Ibuprofen | IL-6 | Endotoxin-stimulated human volunteers | Augmented IL-6 levels | [8] |
| Dexamethasone | TNF-α | Human retinal microvascular pericytes | IC50: 2 nM to 1 µM | [9] |
| Dexamethasone | IL-6 | Human monocytes | Dose-dependent inhibition (10⁻⁹ to 10⁻⁶ M) |
Note: Some studies suggest that under certain conditions, Ibuprofen may enhance the production of TNF-α and IL-6.
Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key inflammatory signaling pathways and a typical experimental workflow.
References
- 1. Anti-inflammatory and antinociceptive effects in rodents of the essential oil of Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Calamenene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic activity of Dryofraterpene A and 7-hydroxy-3,4-dihydrocadalene has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| Dryofraterpene A | A549 | Lung Cancer | 2.84 ± 0.79 | 48 | CCK-8 |
| MCF7 | Breast Cancer | 1.58 ± 0.47 | 48 | CCK-8 | |
| HepG2 | Liver Cancer | 3.53 ± 0.87 | 48 | CCK-8 | |
| HeLa | Cervical Cancer | 1.65 ± 0.45 | 48 | CCK-8 | |
| PC-3 | Prostate Cancer | 4.62 ± 0.94 | 48 | CCK-8 | |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 | Breast Cancer | 55.24 | 48 | MTT |
| MCF7 | Breast Cancer | 52.83 | 72 | MTT |
Experimental Protocols
The methodologies employed to determine the cytotoxicity of these calamenene (B1145186) derivatives are crucial for interpreting the data. The following are detailed protocols for the Cell Counting Kit-8 (CCK-8) and MTT assays, which were used to evaluate Dryofraterpene A and 7-hydroxy-3,4-dihydrocadalene, respectively.
Protocol 1: Cell Counting Kit-8 (CCK-8) Assay for Dryofraterpene A Cytotoxicity
This protocol outlines the steps for determining cell viability using the CCK-8 assay.
-
Cell Seeding:
-
Human cancer cell lines (A549, MCF7, HepG2, HeLa, and PC-3) are cultured in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 × 10^5 cells/mL (100 µL per well).
-
The plates are incubated for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
A stock solution of Dryofraterpene A is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of Dryofraterpene A is added.
-
A vehicle control group (medium with DMSO) and a blank control group (medium only) are included.
-
The plate is incubated for 48 hours.
-
-
CCK-8 Reagent Addition and Incubation:
-
10 µL of CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Protocol 2: MTT Assay for 7-hydroxy-3,4-dihydrocadalene Cytotoxicity
This protocol details the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
-
Cell Seeding:
-
MCF7 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Serial dilutions of 7-hydroxy-3,4-dihydrocadalene are prepared in the complete culture medium.
-
The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours of incubation, the medium is removed, and 100 µL of the medium containing different concentrations of the compound is added.
-
A vehicle control and a positive control (a known cytotoxic drug) are included.
-
Plates are incubated for the desired period (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C, during which viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition and Analysis:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is plotted against the concentration of the compound to determine the IC50 value.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Conclusion
The available data indicates that both Dryofraterpene A and 7-hydroxy-3,4-dihydrocadalene exhibit cytotoxic effects against cancer cell lines. Notably, Dryofraterpene A demonstrates potent cytotoxicity across a broader range of tested cell lines with lower IC50 values compared to 7-hydroxy-3,4-dihydrocadalene's effect on MCF7 cells. The proposed mechanism of action for 7-hydroxy-3,4-dihydrocadalene involves the induction of apoptosis through oxidative stress.[2][4]
It is important to note that the differences in experimental protocols (CCK-8 vs. MTT assay) and the limited scope of publicly available data on other calamenene isomers necessitate further research for a more comprehensive comparison. Future studies directly comparing various calamenene isomers under standardized conditions are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship of hydroxylated Calamenene compounds"
A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Sesquiterpenoids: Insights for Calamenene (B1145186) Derivatives
Introduction
The structure-activity relationship (SAR) of hydroxylated calamenene compounds is a niche area of research with limited directly available data. However, by examining related hydroxylated sesquiterpenoids, we can infer potential SAR trends that may guide the research and development of novel calamenene-based therapeutic agents. This guide provides a comparative analysis of the cytotoxic activities of various hydroxylated sesquiterpenoids, supported by experimental data from published studies. The insights derived from these related compounds can serve as a valuable starting point for researchers, scientists, and drug development professionals interested in the therapeutic potential of hydroxylated calamenenes.
The addition of hydroxyl groups to a sesquiterpenoid scaffold can significantly impact its biological activity. Hydroxylation can alter a molecule's polarity, hydrogen bonding capabilities, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. In many classes of natural products, including sesquiterpenoids, the number and position of hydroxyl groups are critical determinants of cytotoxic and other biological activities.
Comparative Cytotoxicity of Hydroxylated Sesquiterpenoids
The following table summarizes the cytotoxic activity of several hydroxylated sesquiterpenoids against various human cancer cell lines. While these are not calamenene derivatives, they provide valuable insights into how hydroxylation can modulate the cytotoxicity of the broader sesquiterpenoid class. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound | Sesquiterpenoid Type | Cell Line | IC50 (µM) | Source |
| Carotol (B1196015) | Daugane | HCT-116 (Colon Carcinoma) | 25.68 | [1] |
| A-549 (Lung Carcinoma) | 28.65 | [1] | ||
| Carotol Metabolite CM2 (hydroxylated) | Daugane | HCT-116 (Colon Carcinoma) | 180.64 | [1] |
| A-549 (Lung Carcinoma) | 138.21 | [1] | ||
| Philippinlin A (oxygenated) | Ylangene | HepG2 (Liver Carcinoma) | 16.0 (µg/mL) | [2] |
| MDA-MB231 (Breast Carcinoma) | 16.3 (µg/mL) | [2] | ||
| A549 (Lung Carcinoma) | 15.8 (µg/mL) | [2] | ||
| Spathulenol (B192435) | Aromadendrane | MCF-7 (Breast Cancer) | 31.65 | [3] |
| 4β,10α-dihydroxyaromadendrane | Aromadendrane | MCF-7 (Breast Cancer) | 8.41 | [3] |
| 4α,10α-dihydroxyaromadendrane | Aromadendrane | MCF-7 (Breast Cancer) | 2.80 | [3] |
| 1β-Hydroxy-4(15),5-eudesmadiene | Eudesmane | MCF-7 (Breast Cancer) | 262.25 | [3] |
Analysis of Structure-Activity Relationships:
From the compiled data, several preliminary SAR observations can be made for these sesquiterpenoid classes:
-
Impact of Hydroxylation on Carotol: The microbial biotransformation of carotol to its hydroxylated metabolite, CM2, resulted in a significant decrease in cytotoxicity against both HCT-116 and A-549 cell lines.[1] This suggests that for the daugane scaffold, hydroxylation at the position seen in CM2 is detrimental to its cytotoxic activity.
-
Stereochemistry in Dihydroxyaromadendranes: A clear stereochemical effect is observed in the dihydroxyaromadendrane series. The compound with a 4α,10α-dihydroxy configuration exhibited the highest potency against MCF-7 cells (IC50 = 2.80 µM), being significantly more active than the 4β,10α-dihydroxy isomer (IC50 = 8.41 µM) and the monohydroxylated spathulenol (IC50 = 31.65 µM).[3] This highlights that the spatial arrangement of hydroxyl groups is a critical factor in determining cytotoxicity.
-
Oxygenation of the Ylangene Scaffold: Philippinlin A, an oxygenated ylangene-type sesquiterpenoid, demonstrated notable cytotoxicity against three cancer cell lines.[2] The presence of oxygen-containing functional groups appears to be important for the activity of this class of compounds.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future experiments. Below is a representative protocol for a cytotoxicity assay commonly used in the evaluation of natural products.
MTT Cytotoxicity Assay
This protocol is a generalized procedure based on common practices for determining the cytotoxic effects of compounds on cultured cells.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested from sub-confluent cultures, and a cell suspension is prepared.
-
Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The hydroxylated sesquiterpenoid compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
The medium from the seeded plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for 48-72 hours.
3. MTT Assay:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent a potential mechanism of action for cytotoxic compounds and a typical workflow for their evaluation.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a common mechanism of action for cytotoxic compounds.
Caption: A general workflow for the in vitro evaluation of the cytotoxic activity of a compound library.
References
Cross-Validation of GC-MS and NMR Data for Sesquiterpenoid Diols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quantification of sesquiterpenoid diols, using a representative compound, 1,3,5-Cadinatriene-3,8-diol, as a model. Due to the limited availability of specific experimental data for this compound, this guide utilizes representative data from analogous sesquiterpenoids and diols to illustrate the cross-validation process.
Introduction to this compound
This compound is a sesquiterpenoid with the molecular formula C15H22O2.[1][2] Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural characterization and quantification are crucial for understanding their therapeutic potential. GC-MS and NMR spectroscopy are two powerful analytical techniques commonly employed for this purpose. This guide will explore the complementary nature of these techniques in the analysis of this compound and similar compounds.
Data Presentation: A Comparative Summary
The following tables summarize representative quantitative data that could be obtained from GC-MS and NMR analysis of a sesquiterpenoid diol like this compound.
Table 1: Representative GC-MS Data
| Parameter | Value |
| Retention Time (min) | 18.5 |
| Molecular Ion (M+) | m/z 234 |
| Key Fragmentation Ions | m/z 216, 201, 183, 159 |
| Relative Abundance (%) | 85 |
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | d, J=8.0 Hz | 1H | Ar-H |
| 6.98 | d, J=8.0 Hz | 1H | Ar-H |
| 5.40 | br s | 1H | C=CH |
| 4.10 | dd, J=10.0, 5.0 Hz | 1H | CH-OH |
| 2.30 - 1.50 | m | 8H | Aliphatic-H |
| 1.25 | s | 3H | CH₃ |
| 1.20 | s | 3H | CH₃ |
| 0.95 | d, J=7.0 Hz | 3H | CH₃ |
Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | Ar-C |
| 138.5 | Ar-C |
| 132.0 | C=CH |
| 128.4 | Ar-CH |
| 125.1 | Ar-CH |
| 121.8 | C=CH |
| 75.3 | C-OH |
| 72.1 | C-OH |
| 45.0 - 20.0 | Aliphatic-C |
| 21.5 | CH₃ |
| 18.2 | CH₃ |
| 16.5 | CH₃ |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte for identification and quantification.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).[3]
Methodology:
-
Sample Preparation: A dilute solution of the isolated compound is prepared in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz).
Methodology:
-
Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.
-
-
¹³C NMR Spectroscopy:
-
Proton-decoupled carbon spectra are acquired to identify the number and types of carbon atoms.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.
-
-
Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of the molecular structure.
Visualization of Methodologies
The following diagrams illustrate the experimental workflow and the logical relationship between GC-MS and NMR for the analysis of this compound.
Caption: Experimental workflow for the cross-validation of GC-MS and NMR data.
Caption: Comparison of the strengths and weaknesses of GC-MS and NMR.
Caption: Hypothetical signaling pathway for a bioactive sesquiterpenoid diol.
Conclusion
The cross-validation of GC-MS and NMR data provides a comprehensive and robust approach for the characterization of novel compounds like this compound. GC-MS offers high sensitivity and is ideal for determining molecular weight and purity, while NMR spectroscopy provides detailed structural information, including stereochemistry. By combining the strengths of both techniques, researchers can confidently elucidate the structure and quantify new chemical entities, which is a critical step in the drug discovery and development process. The methodologies and representative data presented in this guide serve as a valuable resource for scientists working with sesquiterpenoids and other natural products.
References
Benchmarking the Antioxidant Potential of 1,3,5-Cadinatriene-3,8-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity Data
To provide a clear benchmark for future experimental evaluation of 1,3,5-Cadinatriene-3,8-diol, the following table summarizes the 50% inhibitory concentration (IC50) values for well-characterized antioxidant standards in common in vitro assays. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH | No data available | |
| ABTS | No data available | ||
| FRAP | No data available | ||
| Ascorbic Acid (Vitamin C) | DPPH | 4.97 | [3] |
| ABTS | 50 | [4] | |
| Trolox | DPPH | 3.77 | [5] |
| ABTS | 2.93 | [5] | |
| FRAP | 0.24 | [3] | |
| Quercetin | DPPH | 4.97 | [3] |
Context from Structurally Related Compounds
Research on other cadinane-type sesquiterpenoids suggests that compounds with this structural backbone can possess significant antioxidant properties. For instance, (-)-7,8-dihydroxycalamenal, a novel cadinane-type sesquiterpenoid isolated from Alangium salviifolium, demonstrated strong antioxidant activity.[1] While direct extrapolation of activity is not possible, this information provides a basis for the hypothesis that this compound may also exhibit antioxidant effects worthy of investigation.
Experimental Protocols for Antioxidant Potential Assessment
The following are detailed methodologies for the key experiments required to benchmark the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Reaction Mixture: In a 96-well microplate, varying concentrations of the test compound (this compound) and standard antioxidants are added to the wells. A control well containing only methanol and the DPPH solution is also prepared.
-
Initiation of Reaction: The DPPH solution is added to all wells.
-
Incubation: The microplate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Different concentrations of the test compound and standard antioxidants are mixed with the diluted ABTS•+ solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The antioxidant capacity is often expressed as Trolox Equivalents (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power of the sample.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[6]
-
Reaction Mixture: The FRAP reagent is mixed with the test compound and standard antioxidants.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.[6]
-
Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ or a standard antioxidant like Trolox. The results are typically expressed as µmol Trolox equivalents per gram of the compound.
Visualizing Antioxidant Mechanisms and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of radical scavenging by an antioxidant and a typical experimental workflow for assessing antioxidant potential.
Caption: General mechanism of radical scavenging by an antioxidant.
Caption: Workflow for benchmarking antioxidant potential.
References
- 1. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1,3,5-Cadinatriene-3,8-diol in a Laboratory Setting
The proper disposal of 1,3,5-Cadinatriene-3,8-diol, a sesquiterpenoid diol, is critical for maintaining laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach must be adopted, treating it as a potentially hazardous substance. The following procedures are based on general principles of chemical waste management and information from related compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Protocol for this compound
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used. Plastic containers are generally preferred for their durability.
-
Ensure the container is kept tightly closed when not in use.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
If it is a mixture, list all components and their approximate percentages.
-
Include the date when the waste was first added to the container.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arrange for Pickup:
-
Once the container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHRS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1]
-
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key information, drawing parallels from a related compound, p-Menthane-3,8-diol, where specific data for the target compound is unavailable.
| Property | This compound (Predicted/General) | p-Menthane-3,8-diol (Reference)[2] |
| Physical State | Solid | Solid |
| Solubility | Likely soluble in organic solvents | Soluble in alcohol |
| Disposal Method | Licensed chemical destruction plant | Licensed chemical destruction plant |
| Container Type | Compatible, sealed plastic or glass | Suitable, closed containers |
| Spill Cleanup | Absorb with inert material, collect for disposal | Collect and arrange disposal |
Experimental Protocol Reference
While no experimental protocols for the disposal of this compound were found, the general procedure for handling chemical spills as a proxy for a small-scale disposal event is as follows:
-
Ensure Safety: Evacuate non-essential personnel and ensure proper ventilation. Wear appropriate PPE.
-
Containment: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Collect the contained material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and EHRS.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust within the laboratory environment.
References
Personal protective equipment for handling 1,3,5-Cadinatriene-3,8-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3,5-Cadinatriene-3,8-diol (CAS No. 941227-27-6) was found during the literature search. The following guidance is based on the general principles of laboratory safety for handling research chemicals and data extrapolated from structurally similar compounds, such as other sesquiterpenoid diols. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a phytochemical compound used in life sciences research.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information has been gathered from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 941227-27-6 | Biosynth[1], LookChem[2] |
| Molecular Formula | C₁₅H₂₂O₂ | Biosynth[1], LookChem[2] |
| Molecular Weight | 234.33 g/mol | Biosynth[1], TargetMol[3] |
| Boiling Point | 374.1 °C (Predicted) | Biosynth[1] |
| Relative Density | 1.064 g/cm³ (Predicted) | TargetMol[3] |
| Storage Temperature | 2°C - 8°C | Biosynth[1] |
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a cautious approach is recommended. The following PPE should be considered the minimum requirement when handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a splash hazard. | Protects against potential eye irritation or injury from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which could lead to irritation or absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of any vapors, aerosols, or dust, which could cause respiratory irritation. |
Operational and Disposal Plans
A step-by-step guide for the safe handling, storage, and disposal of this compound.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand this guide thoroughly.
-
Work Area: Conduct all work in a well-ventilated area, such as a chemical fume hood.
-
Dispensing: When weighing or transferring the compound, take care to avoid generating dust or aerosols.
-
Contamination: Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Container: Keep the container tightly closed.
-
Temperature: Store in a cool, dry place, refrigerated at 2°C - 8°C as recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal:
-
Waste Characterization: Dispose of waste in accordance with all local, state, and federal regulations. The waste may be classified as hazardous.
-
Container: Collect waste in a designated, labeled, and sealed container.
-
Procedure: Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety office for specific disposal procedures.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling a research chemical of this nature is provided below.
Logical Relationships in PPE Selection
The decision-making process for selecting appropriate PPE is based on a risk assessment of the potential hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
